Verrucarin A
Beschreibung
This compound has been reported in Paramyrothecium roridum, Albifimbria verrucaria, and other organisms with data available.
This compound is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,3R,8R,12S,13R,18E,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)23(30)17(2)9-11-32-21(28)6-4-5-7-22(29)36-18-13-20(35-19(26)12-16)27(15-34-27)25(18,26)3/h4-7,12,17-20,23,30H,8-11,13-15H2,1-3H3/b6-4+,7-5-/t17-,18-,19-,20-,23+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUGUZJQJYVUHS-IDXDZYHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017607 | |
| Record name | Verrucarin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] | |
| Record name | Verrucarin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9602 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3148-09-2 | |
| Record name | Verrucarin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verrucarin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verrucarin� A from Myrothecium sp. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERRUCARIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL62X66O4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the origin of Verrucarin A
An In-depth Technical Guide on the Origin of Verrucarin A
Executive Summary
This compound is a potent, naturally occurring macrocyclic trichothecene mycotoxin. First described in 1962, it belongs to a class of sesquiterpenoid toxins produced by a variety of fungal species.[1] Characterized by a 12,13-epoxytrichothec-9-ene (EPT) core structure, this compound is distinguished as a type D trichothecene due to an additional macrocyclic ester ring linking positions C-4 and C-15.[1] Its profound cytotoxicity, primarily stemming from the inhibition of protein biosynthesis, has made it a subject of intense research, both as a contaminant in agriculture and water-damaged buildings, and as a potential therapeutic agent.[1][2] This document provides a comprehensive overview of the origin of this compound, detailing its discovery, the organisms that produce it, its complete biosynthetic pathway, and the experimental protocols for its isolation.
Discovery and Fungal Origin
This compound was first reported in 1962 as a cytostatically highly active antibiotic isolated from Myrothecium species.[1] It is a member of the trichothecene family, a large group of mycotoxins produced by various fungi. The primary producers of this compound are species within the genera Myrothecium, Stachybotrys, and Fusarium.
Table 1: Fungal Sources of this compound
| Fungal Genus | Specific Species (where cited) | Environment |
|---|---|---|
| Myrothecium | Myrothecium verrucaria, Myrothecium roridum | Plant pathogen, soil, contaminated crops (e.g., spinach) |
| Stachybotrys | Stachybotrys chartarum ("black mold") | Water-damaged buildings, damp environments |
| Fusarium | Fusarium sp. | Contaminated grains and crops |
| Albifimbria | Albifimbria verrucaria | Reported producer |
| Paramyrothecium | Paramyrothecium roridum | Reported producer |
These fungi synthesize this compound as a secondary metabolite, often in response to environmental stress. Its presence is a significant concern in food safety, particularly in contaminated grains, and in indoor air quality, where it can be inhaled.
Chemical Properties
This compound is a complex organic molecule incorporating a triester macrocyclic structure. The olefin and epoxide groups within the core trichothecene skeleton are critical for its high toxicity.
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₇H₃₄O₉ | |
| Molar Mass | 502.560 g·mol⁻¹ | |
| CAS Number | 3148-09-2 | |
| Synonyms | Muconomycin A, Antibiotic 379Y, NSC 126728 | |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Dichloromethane | |
Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process originating from the mevalonate pathway, which is common for the synthesis of all terpenoids.
-
Formation of Farnesyl Pyrophosphate (FPP) : The pathway begins with the assembly of the C15 precursor, farnesyl pyrophosphate (FPP), from isoprene units via the mevalonate pathway.
-
Trichodiene Synthesis : The first committed step is the cyclization of FPP into the bicyclic sesquiterpene, trichodiene. This reaction is catalyzed by the enzyme trichodiene synthase.
-
Formation of the EPT Core : Trichodiene undergoes a series of oxygenation reactions catalyzed by a cytochrome P450 enzyme (encoded by the TRI4 gene) to form isotrichodiol, which includes the characteristic 12,13-epoxide ring. Isotrichodiol then isomerizes to yield the core trichothecane structure, verrucarol.
-
Macrocycle Formation : The final stage involves a series of hydroxylations and acylations at the C-4 and C-15 positions of the verrucarol core. These modified groups then cyclize to form the distinctive macrocyclic ester ring, yielding the final this compound molecule.
References
Verrucarin A producing fungal species
An In-depth Technical Guide to Verrucarin A Producing Fungal Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent mycotoxin belonging to the trichothecene class, a group of sesquiterpene toxins produced by various filamentous fungi[1]. First described in 1962, it is classified as a macrocyclic type D trichothecene, characterized by a cyclic triester structure linked to the core 12,13-epoxytrichothec-9-ene (EPT) skeleton[1][2]. This structure, particularly the olefin and epoxide functionalities, is crucial for its high cytotoxicity[1]. This compound primarily acts by inhibiting protein biosynthesis by targeting the peptidyl transferase activity of the 60S ribosomal subunit[1]. While its extreme toxicity has limited its therapeutic application, its potent cytostatic properties continue to make it and its derivatives a subject of interest in drug development, particularly in the context of antibody-drug conjugates (ADCs).
This guide provides a comprehensive overview of the fungal species known to produce this compound, quantitative production data, detailed experimental protocols for its isolation and analysis, and an examination of its biosynthetic pathway.
This compound Producing Fungal Species
This compound is a secondary metabolite produced by several fungal genera, often found in soil, decaying organic matter, and as contaminants on cellulose-rich building materials in water-damaged environments.
Primary Producing Species:
-
Myrothecium species: Myrothecium verrucaria (also referred to as Albifimbria verrucaria) and Paramyrothecium roridum are well-documented producers of this compound and other related macrocyclic trichothecenes like roridins. M. verrucaria is also being investigated as a potential bioherbicide, which necessitates careful management of its mycotoxin production.
-
Stachybotrys species: Stachybotrys chartarum, commonly known as "black mold," is a notorious producer of a range of mycotoxins, including this compound and Verrucarin J. Its growth on damp building materials is a significant indoor air quality concern.
-
Fusarium species: Various species within the large and diverse Fusarium genus are known to produce trichothecenes. While more commonly associated with type A and B trichothecenes like T-2 toxin and deoxynivalenol, some Fusarium species can also produce macrocyclic variants like this compound.
Other genera, including Trichoderma, Trichothecium, Cephalosporium, and Verticimonosporium, have also been reported to produce trichothecenes, though their specific production of this compound is less prominently documented.
Quantitative Production of this compound
The production of this compound is highly dependent on the fungal species, substrate, and environmental conditions such as temperature, humidity, and carbon dioxide levels. Quantitative data is crucial for assessing toxicological risk and for optimizing production for research or industrial purposes.
One of the few studies providing specific quantitative data examined the production of this compound by Myrothecium verrucaria on spinach leaves under controlled climate conditions. The results highlight the influence of temperature and CO₂ on mycotoxin biosynthesis.
| Fungal Species | Substrate | Temperature (°C) | CO₂ Level (mg/m³) | This compound Yield (ng/g) | Roridin E Yield (ng/g) | Reference |
| Myrothecium verrucaria | Spinach | 26-30 | 1550-1650 | 18.59 (Maximum) | 49.62 (Maximum) | |
| Myrothecium verrucaria | Spinach | 35 | Not Specified | Significantly Increased | - | |
| Myrothecium verrucaria | Spinach | 5 to 35 | 775-870 or 1550-1650 | Produced under all conditions | Produced under all conditions |
Additionally, research on M. verrucaria as a bioherbicide has shown that mycelial formulations grown in specific liquid culture media (e.g., soy flour-corn meal) can have undetectable levels of this compound and roridin A (with a detection limit of 2 μg/mL), demonstrating that production can be mitigated by manipulating culture conditions.
Biosynthesis of this compound
This compound biosynthesis follows the general pathway for trichothecenes, originating from the mevalonate pathway. The process begins with the cyclization of farnesyl pyrophosphate (FPP) and involves a series of enzymatic oxygenations, isomerizations, and acylations. The genes responsible for this pathway are typically clustered together in the fungal genome, known as TRI gene clusters.
Key Biosynthetic Steps:
-
Farnesyl Pyrophosphate (FPP) Cyclization: The pathway begins with the cyclization of the primary metabolite FPP to form the sesquiterpene hydrocarbon, trichodiene.
-
Oxygenation Events: The cytochrome P450 enzyme encoded by the TRI4 gene catalyzes a series of oxygenation reactions on trichodiene. This leads to the formation of the intermediate isotrichodiol, which features the critical 12,13-epoxide group essential for toxicity.
-
Core Skeleton Formation: Isotrichodiol isomerizes to form the tricyclic 12,13-epoxytrichothec-9-ene (EPT) core structure.
-
Macrocycle Formation: For Type D trichothecenes like this compound, a series of subsequent hydroxylations and acylations occur at the C-4 and C-15 positions of the EPT core. These modified groups then cyclize to form the characteristic macrocyclic triester ring.
Caption: Biosynthetic pathway of this compound from Farnesyl Pyrophosphate.
Experimental Protocols
The following sections provide detailed methodologies for the culture of this compound-producing fungi and the subsequent extraction, purification, and analysis of the mycotoxin. These protocols are generalized from published literature and may require optimization for specific fungal strains and research objectives.
Fungal Culture and Toxin Induction
This protocol describes the general steps for culturing fungi to produce this compound, adapted from procedures for Fusarium and Myrothecium species.
Materials:
-
Freeze-dried or live culture of a this compound-producing strain (e.g., Myrothecium verrucaria ATCC 24571).
-
Solid growth medium: Potato Dextrose Agar (PDA) or V8 Agar.
-
Liquid culture medium (Toxin-Inducing): A defined medium with controlled carbon and nitrogen sources. For example, a soy flour-corn meal medium or Richard's V-8 medium can be effective for M. verrucaria.
-
Sterile water, culture tubes, Petri dishes, and Erlenmeyer flasks.
-
Incubator with temperature and light control.
Procedure:
-
Culture Initiation:
-
For lyophilized (freeze-dried) cultures, rehydrate the pellet in sterile water for 50-60 minutes. Transfer the suspension to a PDA plate or slant.
-
For live or frozen cultures, transfer directly to a fresh PDA plate.
-
-
Initial Growth Phase: Incubate the plates at 25-28°C for 4-7 days. For many species, alternating 12-hour light and dark periods can promote growth and sporulation.
-
Inoculation of Liquid Culture:
-
Aseptically cut out small pieces of the agar culture from the actively growing edge.
-
Transfer these fragments into 250 mL Erlenmeyer flasks containing 100 mL of the sterile toxin-inducing liquid medium.
-
-
Toxin Production Phase (Submerged Culture):
-
Incubate the liquid cultures on a rotary shaker at approximately 150 rpm and 25-28°C for 10-14 days. Incubation in continuous darkness has been shown to increase macrocyclic trichothecene concentrations in M. verrucaria.
-
-
Harvesting:
-
Separate the fungal mycelium from the culture broth by filtration through a sterile filter cloth (e.g., Miracloth).
-
The mycelium and the culture filtrate can both be processed for toxin extraction, as trichothecenes may be present in both fractions.
-
Extraction, Purification, and Analysis Workflow
This workflow outlines the key steps from the harvested fungal culture to the purified, quantified this compound.
References
An In-depth Technical Guide to the Biosynthesis of Verrucarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin A, a potent macrocyclic trichothecene mycotoxin, has garnered significant interest in the scientific community due to its pronounced cytotoxic and antineoplastic properties. Produced by various fungi, most notably species of Myrothecium, this complex secondary metabolite presents a fascinating case study in fungal biochemistry and a potential scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, genetic basis, and key intermediates. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product biosynthesis, drug discovery, and synthetic biology.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multifaceted process that begins with the ubiquitous mevalonate pathway and culminates in a series of intricate tailoring reactions to form the characteristic macrocyclic structure. The pathway can be broadly divided into three main stages: the formation of the trichothecene core, the biosynthesis of the polyketide side chain, and the final macrocyclization and tailoring steps.
Formation of the 12,13-Epoxytrichothec-9-ene (EPT) Core
The biosynthesis of all trichothecenes, including this compound, commences with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP).[1] This crucial step is catalyzed by the enzyme trichodiene synthase , encoded by the tri5 gene.[1]
The resulting hydrocarbon, trichodiene, undergoes a series of oxygenation reactions catalyzed by a cytochrome P450 monooxygenase, Tri4 .[2] These reactions introduce hydroxyl groups at positions C-2 and C-11, and an epoxide at C-12 and C-13, leading to the formation of the intermediate isotrichodiol.[2] Isotrichodiol then spontaneously cyclizes to form the characteristic 12,13-epoxytrichothec-9-ene (EPT) core structure of trichothecenes.[2]
Biosynthesis of the Macrocyclic Side Chain
A defining feature of this compound is its macrocyclic ring, which is derived from a polyketide precursor. The biosynthesis of this side chain is initiated by a polyketide synthase (PKS) , encoded by the tri17 gene. Fungal PKSs are large, multifunctional enzymes that iteratively condense acyl-CoA units to build a carbon chain. In the case of this compound, the PKS is believed to synthesize a dicarboxylic acid that will ultimately form the macrocycle.
Late-Stage Tailoring and Macrocyclization
The final stages of this compound biosynthesis involve a series of "tailoring" reactions that modify the EPT core and attach the polyketide side chain. These reactions are catalyzed by a variety of enzymes, including hydroxylases, acyltransferases, and a thioesterase for the final ring closure.
While the exact sequence is still under investigation, a proposed pathway involves the following key steps:
-
Hydroxylation of the EPT Core: The EPT core undergoes hydroxylation at the C-4 and C-15 positions, catalyzed by specific cytochrome P450 monooxygenases.
-
Acylation: The polyketide side chain is then attached to the hydroxylated EPT core through ester linkages. This is likely a two-step process involving two different acyltransferases . One acyltransferase, potentially encoded by the tri18 gene, may catalyze the formation of the first ester bond, while a second acyltransferase completes the di-ester linkage.
-
Macrocyclization: The final step is the intramolecular cyclization to form the macrocyclic ring. This reaction is thought to be catalyzed by a thioesterase domain within the PKS enzyme, which cleaves the polyketide chain from the acyl carrier protein (ACP) domain and facilitates the formation of the ester bond, thus closing the macrocycle.
-
Final Modifications: Further modifications, such as the epoxidation of the side chain, may occur to yield the final this compound molecule.
Genetic Basis of this compound Biosynthesis
The genes responsible for this compound biosynthesis are organized in a gene cluster , a common feature for secondary metabolite pathways in fungi. In Myrothecium roridum, a known producer of this compound, a TRI gene cluster has been identified that contains the key genes MRTRI5 (trichodiene synthase), MRTRI4 (cytochrome P450 monooxygenase), and MRTRI6 (a transcriptional regulator). The presence of tri17 (polyketide synthase) and tri18 (acyltransferase) in the genomes of macrocyclic trichothecene producers further supports their role in the biosynthesis of the macrocyclic ring. The clustering of these genes facilitates their co-regulation, ensuring the coordinated expression of all the enzymes required for the production of this compound.
Quantitative Data
While extensive research has been conducted on the qualitative aspects of the this compound biosynthetic pathway, detailed quantitative data remains relatively sparse in the literature. The following table summarizes the available kinetic data for a related trichothecene 3-O-acetyltransferase, which provides an indication of the catalytic efficiencies of enzymes involved in trichothecene modification.
| Enzyme Ortholog | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| F. graminearum TRI101 | Deoxynivalenol | 11.0 ± 0.4 | 23 ± 3 | 4.7 x 10⁵ | |
| F. sporotrichioides TRI101 | Deoxynivalenol | 0.23 ± 0.01 | 34 ± 5 | 6.8 x 10³ |
Note: This data is for the acetylation of deoxynivalenol, a type B trichothecene, and not directly for this compound biosynthesis. However, it provides a valuable reference for the kinetic parameters of trichothecene-modifying enzymes.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify individual enzymes of the this compound pathway for in vitro characterization.
Protocol Outline:
-
Gene Cloning: The gene of interest (e.g., tri5, tri4, tri17) is amplified from the genomic DNA of a this compound-producing fungus using PCR.
-
Vector Construction: The amplified gene is cloned into an appropriate expression vector, often containing a tag (e.g., His-tag, GST-tag) for affinity purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. The host is then cultured under conditions that induce the expression of the recombinant protein.
-
Cell Lysis: The cells are harvested and lysed to release the cellular contents, including the recombinant protein.
-
Affinity Chromatography: The cell lysate is passed through an affinity chromatography column that specifically binds the tag on the recombinant protein.
-
Elution and Dialysis: The bound protein is eluted from the column, and the buffer is exchanged through dialysis to prepare the purified enzyme for subsequent assays.
In Vitro Enzyme Assays
Objective: To determine the function and kinetic parameters of a purified biosynthetic enzyme.
Protocol Outline (Example: Trichodiene Synthase Assay):
-
Reaction Setup: A reaction mixture is prepared containing a buffered solution, the purified trichodiene synthase, the substrate farnesyl pyrophosphate (FPP), and necessary cofactors (e.g., Mg²⁺).
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Product Extraction: The reaction is quenched, and the product, trichodiene, is extracted with an organic solvent (e.g., hexane or pentane).
-
Analysis: The extracted product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and quantify the amount produced.
-
Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction velocity, kinetic parameters such as KM and kcat can be determined using Michaelis-Menten kinetics.
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into the this compound molecule and elucidate the biosynthetic pathway.
Protocol Outline:
-
Precursor Synthesis: Isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled acetate, mevalonate, or FPP) are synthesized or commercially obtained.
-
Feeding Experiment: The labeled precursor is fed to a culture of the this compound-producing fungus.
-
Fermentation and Extraction: The fungus is allowed to grow and produce this compound. The mycotoxin is then extracted and purified from the culture.
-
Analysis: The purified, labeled this compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (for ¹³C) or liquid scintillation counting (for ¹⁴C) to determine the position and extent of isotope incorporation.
-
Pathway Elucidation: The pattern of isotope incorporation provides crucial information about the biosynthetic origin of different parts of the molecule and the sequence of reactions.
Conclusion
The biosynthesis of this compound is a remarkable example of the complex and elegant metabolic capabilities of fungi. While significant progress has been made in elucidating the key enzymes and genes involved in its formation, further research is needed to fully characterize the late-stage tailoring reactions and the regulatory networks that govern its production. A deeper understanding of this intricate pathway will not only advance our fundamental knowledge of natural product biosynthesis but also pave the way for the bioengineering of novel this compound analogs with improved therapeutic properties. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unravel the remaining mysteries of this compound biosynthesis.
References
Toxicological Profile of Verrucarin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verrucarin A, a macrocyclic trichothecene mycotoxin produced by various fungi, has garnered significant interest in the scientific community due to its potent cytotoxic and antineoplastic properties. This technical guide provides a comprehensive overview of the toxicological profile of this compound, delving into its mechanisms of action, summarizing key quantitative toxicity data, and detailing relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or investigating this complex natural product.
Introduction
This compound belongs to the trichothecene family of mycotoxins, which are known for their ability to inhibit protein synthesis.[1] Produced by fungi such as Myrothecium verrucaria, this compound is a potent cytotoxic agent that has been investigated for its potential as an anticancer therapeutic. However, its high toxicity has thus far limited its clinical utility.[1] This document aims to provide a detailed toxicological profile of this compound to aid in its further study and potential development.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of protein biosynthesis by targeting the peptidyl transferase center of the 60S ribosomal subunit.[1][2] This disruption of protein synthesis triggers a cellular stress response known as the ribotoxic stress response .
Ribotoxic Stress Response
The binding of this compound to the ribosome leads to the activation of mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK). This activation is a hallmark of the ribotoxic stress response and plays a central role in the downstream cellular effects of this compound, including apoptosis and inflammation.
Cellular Effects
This compound induces a range of cellular effects, primarily stemming from its ability to trigger the ribotoxic stress response and modulate key signaling pathways. These effects include the induction of apoptosis, cell cycle arrest, and the modulation of survival pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by:
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels.
-
Mitochondrial Dysfunction: The increase in ROS contributes to the loss of mitochondrial membrane potential, release of cytochrome c, and an altered Bax/Bcl-2 ratio, favoring pro-apoptotic signals.
-
Caspase Activation: The release of cytochrome c triggers a caspase cascade, leading to the activation of executioner caspases like caspase-3 and subsequent cleavage of substrates such as poly(ADP-ribose) polymerase (PARP).
Cell Cycle Arrest
In addition to apoptosis, this compound can induce cell cycle arrest, primarily at the G2/M phase in some cancer cell lines. This effect is associated with the modulation of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
Modulation of Signaling Pathways
This compound significantly impacts several critical signaling pathways that govern cell survival, proliferation, and apoptosis.
As a key component of the ribotoxic stress response, this compound robustly activates the p38 and JNK MAPK pathways. This activation is a crucial mediator of this compound-induced apoptosis.
This compound has been shown to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway in cancer cells. This inhibition is characterized by the downregulation of phosphorylated Akt (p-Akt), reduced nuclear factor-kappa B (NF-κB) activity, and decreased phosphorylation of the mammalian target of rapamycin (mTOR). The suppression of this pathway contributes to the antiproliferative and pro-apoptotic effects of this compound.
Quantitative Toxicity Data
The toxicity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | Not specified, but potent | |
| PC-3 | Prostate Cancer | Not specified, but potent | |
| MCF-7 | Breast Cancer | Not specified, potent | |
| MDA-MB-231 | Breast Cancer | Not specified, potent | |
| T47D | Breast Cancer | Not specified, potent | |
| HL-60 | Promyelocytic Leukemia | Cytotoxic at 0.1 and 1 µg/ml |
Note: While multiple studies confirm the potent cytotoxicity of this compound in the low nanomolar to micromolar range, specific IC50 values are not consistently reported across all publications.
Table 2: In Vivo Acute Toxicity of this compound (LD50 Values)
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | Not specified | |
| Rat | Intraperitoneal | Not specified | |
| Mouse | Oral | 870.9 | |
| Mouse | Intraperitoneal | 104.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the toxicological profile of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.
Apoptosis Analysis by Western Blot
This protocol outlines the detection of key apoptosis-related proteins following this compound treatment.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Densitometry can be used to quantify the protein expression levels relative to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cell culture plates
-
This compound
-
PBS
-
70% cold ethanol
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Conclusion
This compound is a highly potent mycotoxin with significant cytotoxic and antineoplastic activities. Its primary mechanism of action involves the inhibition of protein synthesis, which triggers a ribotoxic stress response and modulates critical cellular signaling pathways, including the MAPK and Akt/NF-κB/mTOR pathways. These molecular events culminate in the induction of apoptosis and cell cycle arrest in cancer cells. While its high toxicity remains a major hurdle for clinical development, a thorough understanding of its toxicological profile is essential for future research aimed at harnessing its therapeutic potential, possibly through the development of less toxic analogs or targeted delivery systems. This guide provides a foundational resource for researchers to design and interpret studies involving this compound.
References
Verrucarin A: A Comprehensive Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin A is a macrocyclic trichothecene mycotoxin produced by various fungi, including Myrothecium verrucaria. Initially identified for its potent antifungal and cytotoxic properties, this compound has garnered significant interest in oncology research for its profound anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanisms of action, relevant signaling pathways, and experimental data. The information is presented to support further investigation into its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest, mediated by its influence on several critical signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in mitochondrial membrane potential.[1][2][3] A key mechanism in this compound-induced apoptosis is the generation of reactive oxygen species (ROS), which triggers downstream signaling cascades leading to cell death.[2][3]
Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and an increased expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant in the commitment of a cell to undergo apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including prostate cancer cells. This arrest is associated with the downregulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathways Modulated by this compound
The anticancer activity of this compound is linked to its ability to interfere with crucial signaling pathways that govern cell survival, proliferation, and apoptosis.
Akt/NF-κB/mTOR Pathway
This compound has been shown to inhibit the prosurvival Akt/NF-κB/mTOR signaling pathway in cancer cells. It downregulates the phosphorylation of Akt, a key kinase that promotes cell survival by inhibiting apoptotic processes. The inhibition of Akt subsequently leads to the suppression of nuclear factor-kappa B (NF-κB) and the mammalian target of rapamycin (mTOR), both of which are critical for cancer cell proliferation and survival.
Caption: this compound inhibits the Akt/NF-κB/mTOR signaling pathway.
EGFR/MAPK/Akt Pathway
In breast cancer cells, this compound-induced apoptosis is mediated through the generation of ROS and subsequent modulation of the EGFR/MAPK/Akt signaling pathway. It has been observed to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), Akt, and ERK1/2, while activating p38 MAPK.
Caption: this compound induces apoptosis via ROS-mediated EGFR/MAPK/Akt pathway.
Quantitative Data on Anticancer Activity
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| LNCaP | Prostate Cancer | Not explicitly stated, but effective at low nM | 48 | |
| PC-3 | Prostate Cancer | Not explicitly stated, but effective at low nM | 48 | |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at low nM | 24, 48 | |
| T47D | Breast Cancer | Not explicitly stated, but effective at low nM | 24, 48 | |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective at low nM | 24, 48 | |
| Pancreatic Cancer Cells | Pancreatic Cancer | Potent, low nM range | Not specified | |
| A549 | Lung Cancer | ~2.5 | 72 | |
| HCT116 | Colon Cancer | ~1.8 | 72 | |
| HeLa | Cervical Cancer | ~1.5 | 72 | |
| HepG2 | Liver Cancer | 4.90 | 48 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anticancer effects of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Mitochondrial Membrane Potential (ΔΨm) Measurement:
-
Treat cells with this compound.
-
Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRM, or TMRE).
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.
-
Western Blot Analysis
-
Protocol for Analyzing Protein Expression and Phosphorylation:
-
Treat cells with this compound and lyse the cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, mTOR, NF-κB, Bcl-2, Bax, caspases, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General workflow for Western blot analysis.
In Vivo and Clinical Studies
While in vitro studies have demonstrated the potent anticancer activity of this compound, there is a limited amount of publicly available data on its efficacy in in vivo animal models. Further preclinical animal studies are necessary to evaluate its therapeutic potential and toxicity profile in a whole-organism context.
To date, there is no clear evidence of this compound or its direct derivatives having entered clinical trials for cancer treatment. The high toxicity of trichothecenes has been a significant hurdle for their clinical development.
Conclusion and Future Directions
This compound is a potent natural compound with significant anticancer activity demonstrated in a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as Akt/NF-κB/mTOR and EGFR/MAPK/Akt, makes it an interesting candidate for further cancer research.
Future research should focus on:
-
In-depth in vivo studies: Comprehensive animal studies are crucial to determine the therapeutic index, pharmacokinetic and pharmacodynamic properties, and overall efficacy of this compound in preclinical cancer models.
-
Development of less toxic analogs: Medicinal chemistry efforts could focus on synthesizing derivatives of this compound that retain potent anticancer activity but exhibit a more favorable toxicity profile.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
References
- 1. Mycotoxin this compound inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 [pubmed.ncbi.nlm.nih.gov]
Verrucarin A Mycotoxin: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of the highly potent trichothecene mycotoxin, Verrucarin A. The document details the fungal species responsible for its production, quantitative yields under various conditions, its biosynthetic pathway, and detailed experimental protocols for its isolation, purification, and quantification.
Natural Fungal Producers of this compound
This compound is a macrocyclic trichothecene mycotoxin, a class of sesquiterpene toxins produced by various filamentous fungi.[1] Extensive research has identified the primary producers of this compound to be species within the genera Myrothecium and Fusarium.[2][3] While often associated with "black mold," it is a critical distinction that Stachybotrys chartarum, a notorious indoor mold, does not produce this compound. Instead, it produces other macrocyclic trichothecenes such as roridins and satratoxins.[1][4]
The primary documented fungal sources of this compound include:
-
Myrothecium verrucaria : A well-established producer of this compound, this fungus is a known plant pathogen.
-
Myrothecium roridum : This species has also been identified as a significant producer of this compound.
-
Fusarium species : Various species within the Fusarium genus are known to produce this compound, often contaminating agricultural commodities like grains.
Quantitative Production of this compound
The production of this compound by fungal species is highly dependent on environmental conditions such as temperature, humidity, and substrate. The following table summarizes available quantitative data on this compound production.
| Fungal Species | Substrate | Temperature (°C) | CO2 Level (mg/m³) | Maximum this compound Yield | Reference |
| Myrothecium verrucaria | Spinach | 26-30 | 1550-1650 | 18.59 ng/g |
Note: Quantitative data for this compound production by Fusarium species is less specific in the reviewed literature, though their capacity to produce this mycotoxin is well-documented.
Biosynthesis of this compound
This compound is classified as a type D trichothecene, characterized by a macrocyclic ester ring linking C-4 and C-15 of the core trichothecene structure. The biosynthesis of trichothecenes is a complex process that originates from the mevalonate pathway. The key steps are outlined below.
Caption: Proposed biosynthetic pathway of this compound.
The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP) to trichodiene, a reaction catalyzed by trichodiene synthase (Tri5). Subsequently, a series of oxygenation reactions catalyzed by cytochrome P450 monooxygenases, such as TRI4, leads to the formation of the core trichothecene structure. The final steps involve a series of hydroxylations and acylations at the C-4 and C-15 positions, followed by a cyclization event to form the characteristic macrocyclic ring of this compound. Recent research suggests the involvement of specific genes, such as tri18, in the formation of this macrocycle.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound from natural sources.
Fungal Culture and Mycotoxin Production
Objective: To cultivate this compound-producing fungi and induce mycotoxin production.
Materials:
-
Pure culture of a this compound-producing fungal strain (e.g., Myrothecium verrucaria).
-
Appropriate culture medium (e.g., Potato Dextrose Agar (PDA) or a specific liquid medium).
-
Sterile petri dishes or flasks.
-
Incubator with temperature and humidity control.
Protocol:
-
Prepare the culture medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Pour the sterile medium into petri dishes or flasks in a laminar flow hood to maintain sterility.
-
Inoculate the center of the solidified agar plates or the liquid medium with the fungal strain.
-
Seal the plates or flasks and incubate at the optimal temperature for the specific strain (e.g., 25-30°C) for a designated period (e.g., 7-21 days) to allow for fungal growth and mycotoxin production.
-
Monitor the cultures for growth and signs of sporulation.
Extraction of this compound
Objective: To extract this compound from the fungal culture.
Materials:
-
Fungal culture (mycelium and agar or liquid broth).
-
Extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Homogenizer or sonicator.
-
Centrifuge.
-
Rotary evaporator.
Protocol:
-
Harvest the fungal biomass and the culture medium. If using agar plates, the mycelium and agar can be extracted together.
-
Homogenize or sonicate the fungal material in the presence of the extraction solvent to disrupt the cells and facilitate toxin release.
-
After extraction, separate the solid debris from the liquid extract by centrifugation.
-
Collect the supernatant containing the mycotoxins.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be redissolved in a suitable solvent for further purification and analysis.
Purification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract.
-
HPLC system with a suitable detector (e.g., UV or mass spectrometer).
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile phase solvents (e.g., acetonitrile and water).
Protocol:
-
Dissolve the crude extract in the mobile phase.
-
Filter the sample to remove any particulate matter.
-
Inject the sample into the HPLC system.
-
Perform a gradient elution using a mixture of water and acetonitrile to separate the components of the extract.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm) or by mass spectrometry.
-
Collect the fraction corresponding to the retention time of a this compound standard.
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the amount of this compound in a sample.
Materials:
-
Purified this compound extract or a sample for quantification.
-
LC-MS/MS system.
-
This compound analytical standard.
-
Internal standard (optional, for improved accuracy).
Protocol:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Prepare the sample for analysis, which may involve an extraction and clean-up step.
-
Inject the standard solutions and the sample into the LC-MS/MS system.
-
Separate the analytes using liquid chromatography.
-
Detect and quantify this compound using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.
-
Construct a calibration curve from the data obtained from the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
Caption: A generalized experimental workflow for this compound analysis.
References
- 1. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Verrucarin A: A Technical Guide to a Type D Trichothecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin A is a potent mycotoxin belonging to the trichothecene family, a large group of sesquiterpenoid secondary metabolites produced by various fungi, including species of Myrothecium, Stachybotrys, and Fusarium.[1][2][3] First described in 1962, this compound is classified as a type D trichothecene, a subgroup characterized by a macrocyclic ring structure linking carbons 4 and 15 of the core 12,13-epoxytrichothec-9-ene (EPT) skeleton.[1][4] This structural feature contributes to its high cytotoxicity, making it one of the more toxic members of the trichothecene family. The primary mechanism of action for this compound is the inhibition of protein synthesis through high-affinity binding to the peptidyl transferase center of the 60S ribosomal subunit. This action triggers a ribotoxic stress response, activating downstream signaling pathways related to apoptosis and immune response. Due to its potent cytotoxic and pro-apoptotic activities, this compound has garnered significant interest as a potential anticancer agent. This technical guide provides a comprehensive overview of this compound, focusing on its classification, biological activities, and the experimental methodologies used for its study.
Classification and Structure
Trichothecenes are broadly classified into four types (A, B, C, and D) based on the substitution patterns on the core EPT structure.
-
Type A trichothecenes possess a hydroxyl or ester group at the C-8 position.
-
Type B trichothecenes are distinguished by a ketone group at C-8.
-
Type C trichothecenes have a second epoxide ring at C-7 and C-8.
-
Type D trichothecenes, including this compound, are characterized by a macrocyclic ring that connects the C-4 and C-15 positions.
This macrocyclic ester side chain is a key determinant of the high biological activity of Type D trichothecenes.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C27H34O9 |
| Molar Mass | 502.56 g/mol |
| CAS Number | 3148-09-2 |
| Appearance | Colorless solid |
Quantitative Data: Cytotoxicity of this compound
This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, often at low nanomolar concentrations. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | ~10-100 | |
| T47D | Breast Cancer | ~10-100 | |
| MCF-7 | Breast Cancer | ~10-100 | |
| LNCaP | Prostate Cancer | Not specified, but potent | |
| PC-3 | Prostate Cancer | Not specified, but potent | |
| HTB-26 | Breast Cancer | Not specified, but effective | |
| HepG2 | Hepatocellular Carcinoma | Not specified, but effective |
Signaling Pathways Affected by this compound
This compound induces apoptosis and modulates cellular signaling through several key pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn affects multiple downstream targets.
ROS-Mediated Apoptosis and EGFR/MAPK/Akt Signaling
In breast cancer cells, this compound induces the production of ROS, which leads to mitochondrial dysfunction and apoptosis. This process is characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and the release of cytochrome c, ultimately activating caspases and inducing programmed cell death. Furthermore, this compound-induced ROS generation leads to the activation of p38 MAPK and the inhibition of the EGFR/Akt/ERK signaling cascade.
Caption: this compound-induced ROS-mediated signaling cascade.
Inhibition of Pro-survival Akt/NF-κB/mTOR Signaling
In prostate cancer cells, this compound has been shown to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway. This inhibition contributes to its anti-proliferative and apoptosis-inducing effects. This compound down-regulates the expression of phosphorylated Akt (p-Akt), nuclear factor kappa B (NF-κB), and phosphorylated mammalian target of rapamycin (p-mTOR).
Caption: Inhibition of pro-survival signaling by this compound.
Experimental Protocols
Isolation and Purification of this compound from Myrothecium roridum
This protocol is adapted from methodologies described for the isolation of verrucarins from fungal cultures.
-
Fungal Culture:
-
Inoculate Myrothecium roridum into a suitable liquid medium, such as potato dextrose broth.
-
Incubate the culture for an extended period (e.g., 42 days) at approximately 22°C with agitation (e.g., 120 rpm) to allow for the production of secondary metabolites.
-
-
Extraction:
-
Separate the mycelia from the culture fluid by centrifugation (e.g., 4000 x g).
-
Extract the supernatant with an equal volume of a non-polar organic solvent, such as ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to preparative high-performance liquid chromatography (HPLC).
-
Use a reverse-phase column (e.g., C18) with a water/acetonitrile gradient to separate the components of the extract.
-
Collect the fractions corresponding to this compound, identified by its retention time and UV absorbance, for further characterization.
-
Caption: Workflow for the isolation of this compound.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound, as a type D trichothecene, represents a class of highly potent mycotoxins with significant biological activities. Its ability to inhibit protein synthesis and induce apoptosis through the modulation of key signaling pathways, such as EGFR/MAPK/Akt and Akt/NF-κB/mTOR, underscores its potential as a lead compound in the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other macrocyclic trichothecenes. Further research is warranted to fully elucidate its therapeutic potential and to develop strategies to mitigate its inherent toxicity for clinical applications.
References
- 1. Mycotoxin this compound inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. benchchem.com [benchchem.com]
Verrucarin A: A Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verrucarin A, a potent macrocyclic trichothecene mycotoxin, has garnered significant interest in the scientific community for its diverse and potent biological activities. Primarily known as a protein synthesis inhibitor, its cytotoxic and anti-proliferative effects have positioned it as a molecule of interest for cancer therapy. This technical guide provides an in-depth overview of the core biological activities of this compound, focusing on its molecular mechanisms of action, impact on key cellular signaling pathways, and its potential as a therapeutic agent. This document summarizes quantitative data on its efficacy, details experimental protocols for assessing its activity, and provides visual representations of the signaling cascades it modulates.
Introduction
This compound is a type D trichothecene mycotoxin produced by various fungal species, including Myrothecium verrucaria.[1][2][3] Its complex chemical structure is responsible for its potent biological effects, which primarily stem from its ability to inhibit protein synthesis.[2] This inhibition triggers a cascade of cellular events, including apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cell survival and proliferation.[1] This guide will explore these activities in detail, providing the necessary technical information for researchers and drug development professionals.
Core Biological Activities
Inhibition of Protein Synthesis
The primary mechanism of action of this compound is the inhibition of protein synthesis in eukaryotic cells. It binds to the peptidyl transferase center of the 60S ribosomal subunit, thereby interfering with the elongation step of translation. This disruption of protein synthesis leads to a phenomenon known as the "ribotoxic stress response," which activates downstream signaling pathways, ultimately leading to apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. This apoptotic induction is mediated through multiple mechanisms, including:
-
Activation of Caspases: this compound treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade.
-
Mitochondrial Pathway: It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event is a critical step in the intrinsic pathway of apoptosis.
-
Regulation of Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily at the G2/M phase. This effect is attributed to its ability to modulate the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
Modulation of Signaling Pathways
This compound exerts its biological effects by influencing several critical intracellular signaling pathways that are often dysregulated in cancer.
This compound has been shown to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway. By downregulating the phosphorylation of Akt and mTOR, and inhibiting the nuclear translocation of NF-κB, this compound can suppress cancer cell proliferation and survival.
Studies have also demonstrated that this compound can modulate the EGFR/MAPK/Akt signaling cascade. It can inhibit the phosphorylation of EGFR, Akt, and ERK1/2 while activating p38 MAPK, leading to the induction of apoptosis.
Induction of Reactive Oxygen Species (ROS)
This compound treatment has been associated with an increase in the intracellular levels of reactive oxygen species (ROS). This elevation in ROS can contribute to its cytotoxic effects by inducing oxidative stress and promoting apoptosis through ROS-dependent signaling pathways.
Quantitative Data
The cytotoxic and anti-proliferative activities of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Varies | |
| T47D | Breast Cancer | Varies | |
| MCF-7 | Breast Cancer | Varies | |
| LNCaP | Prostate Cancer | Varies | |
| PC-3 | Prostate Cancer | Varies | |
| Pancreatic Ductal Adenocarcinoma (PDA) | Pancreatic Cancer | Varies | |
| HeLa | Cervical Cancer | Low nanomolar |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Washing and Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with this compound.
-
Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Mitochondrial Membrane Potential (ΔΨm) Assay
The lipophilic cationic dye JC-1 is commonly used to measure changes in mitochondrial membrane potential.
-
Cell Treatment: Treat cells with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Fluorescence Analysis: Analyze the fluorescence using a fluorescence microscope, microplate reader, or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in the signaling pathways affected by this compound.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB, p-p38, p38, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. This compound alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycotoxin this compound inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
Verrucarin A: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin A is a potent macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium. As a member of the trichothecene family, it is a powerful inhibitor of protein synthesis in eukaryotic cells. This property has led to its investigation as a potential anticancer agent; however, its high toxicity remains a significant challenge for clinical development. This technical guide provides an in-depth overview of this compound, focusing on its chemical identifiers, its impact on cellular signaling pathways, and detailed experimental protocols for assessing its biological activity.
Chemical Identifiers and Properties
A comprehensive understanding of a compound's chemical identity is fundamental for research and development. The following table summarizes the key chemical identifiers and properties of this compound.
| Identifier Type | Data | Reference |
| CAS Number | 3148-09-2 | [1][2][3] |
| PubChem CID | 6326658 | [1][4] |
| IUPAC Name | (1R,3R,8R,12S,13R,18E,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.0³,⁸.0⁸,²⁵]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione | |
| Chemical Formula | C₂₇H₃₄O₉ | |
| Molecular Weight | 502.6 g/mol | |
| Synonyms | Muconomycin A, NSC 126728, NSC 200736 | |
| InChI Key | NLUGUZJQJYVUHS-UZUWKDTNSA-N | |
| SMILES | C[C@H]1C[C@H]2--INVALID-LINK--C=C(C)C[C@H]2[C@]3(C)--INVALID-LINK--[C@@]53C)OC(=O)--INVALID-LINK--CCO4)O">C@HC3 |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of protein synthesis. It achieves this by binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby preventing the elongation step of translation. This direct interaction with the ribosome triggers a cascade of cellular stress responses, most notably the ribotoxic stress response.
Ribotoxic Stress Response
The binding of this compound to the ribosome is recognized as a cellular stressor, leading to the activation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 MAPK. This signaling cascade, known as the ribotoxic stress response, ultimately contributes to the induction of apoptosis (programmed cell death).
References
- 1. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trichothecene Toxicity and the Ribotoxic Stress Response - James Pestka [grantome.com]
- 4. texaschildrens.org [texaschildrens.org]
Methodological & Application
Analytical Detection Methods for Verrucarin A: A Detailed Guide for Researchers
Introduction
Verrucarin A is a potent macrocyclic trichothecene mycotoxin produced by various fungal species, including those from the genera Stachybotrys, Fusarium, and Myrothecium.[1][2] Due to its cytotoxic nature, primarily through the inhibition of protein synthesis, this compound poses a significant health risk to humans and animals.[1][2][3] Its presence in contaminated food, feed, and indoor environments necessitates sensitive and reliable analytical methods for detection and quantification. This document provides detailed application notes and protocols for the analytical detection of this compound, targeted at researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The selection of an appropriate analytical method for this compound detection depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of various analytical techniques.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) / Sensitivity | Dynamic Range / Linear Range | Recovery | Reference |
| LC-MS/MS | Cellulose Filters | 50 to 0.009 pg/µL | Not Specified | Not Specified | |
| Fungal Cultures | 75 to 0.04 pg/µL | Not Specified | Not Specified | ||
| Grain Products | Not Specified | Not Specified | 88–125% | ||
| Competitive ELISA | Buffer (PBS) | 7.43 ng/mL | < 1 order of magnitude | Not Specified | |
| Dust Samples | Not Specified | Not Specified | 64.57 ± 16.12% to 92.25 ± 14.86% | ||
| FTIR-ATR Biosensor | Buffer (PBS) | 2 pg/mL | 4 orders of magnitude | Not Specified | |
| Dust Samples | 6 pg/mL | Not Specified | 68% to 99% |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the sensitive and selective quantification of this compound in complex matrices.
Objective: To quantify this compound in environmental or biological samples.
Principle: The method involves chromatographic separation of this compound from other sample components using HPLC, followed by detection and quantification using tandem mass spectrometry. The high selectivity of MS/MS is achieved through multiple reaction monitoring (MRM).
Materials:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase analytical column (e.g., SunFire).
-
Mobile phase A: Ammonium acetate (10 mM) and sodium acetate (20 µM) in water.
-
Mobile phase B: Ammonium acetate (10 mM) and sodium acetate (20 µM) in methanol.
-
This compound standard.
-
Internal standard (e.g., deepoxy-deoxynivalenol).
-
Extraction solvent (e.g., organic solvents).
-
Sample clarification filters.
Procedure:
-
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate organic solvent.
-
The extraction procedure may vary depending on the sample type (e.g., fungal culture, dust, grain).
-
Centrifuge the extract to pellet any solid debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Spike the extracted sample with a known concentration of the internal standard.
-
-
LC Separation:
-
Set up the HPLC system with a C18 column.
-
Establish a gradient elution program using mobile phases A and B. A typical gradient might start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase to elute the analyte.
-
Inject the prepared sample onto the HPLC column.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization mode.
-
Use the multiple reaction monitoring (MRM) mode for quantification.
-
Optimize the MS/MS parameters (e.g., precursor ion, product ions, collision energy) for this compound and the internal standard. For this compound, the precursor ion [M+H]+ would be m/z 503.5.
-
Acquire data for the specified MRM transitions.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of this compound standards of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a high-throughput immunoassay for the screening and quantification of this compound.
Objective: To detect and quantify this compound in various samples.
Principle: This assay is based on the competition between free this compound in the sample and a this compound-conjugate (e.g., this compound-BSA) for binding to a limited amount of anti-Verrucarin A antibody coated on a microplate. The amount of bound enzyme-labeled secondary antibody is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Microplate pre-coated with anti-Verrucarin A antibody.
-
This compound standard solutions.
-
This compound-enzyme conjugate.
-
Wash buffer (e.g., PBS with Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
Procedure:
-
Preparation:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Extract this compound from the samples as required.
-
-
Assay:
-
Add the standard solutions and prepared samples to the wells of the antibody-coated microplate.
-
Add the this compound-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Construct a standard curve by plotting the absorbance values against the corresponding this compound concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Fourier Transform Infrared-Attenuated Total Reflection (FTIR-ATR) Biosensor
This label-free biosensor offers a highly sensitive method for the detection of this compound.
Objective: To achieve highly sensitive and rapid detection of this compound.
Principle: The method utilizes an ATR crystal (e.g., germanium) functionalized with a specific anti-Verrucarin A monoclonal antibody. When a sample containing this compound is passed over the crystal surface, the toxin binds to the immobilized antibodies. This binding event is detected by measuring the changes in the infrared spectrum, providing a quantitative measurement of the analyte.
Materials:
-
FTIR spectrometer with an ATR accessory.
-
Germanium ATR crystal.
-
Anti-Verrucarin A monoclonal antibody.
-
Chemicals for surface functionalization of the ATR crystal.
-
This compound standard solutions.
-
Buffer solution (e.g., PBS).
Procedure:
-
Sensor Preparation:
-
Clean and functionalize the surface of the germanium ATR crystal.
-
Covalently immobilize the anti-Verrucarin A monoclonal antibody onto the functionalized surface.
-
-
Measurement:
-
Record a background spectrum of the buffer solution flowing over the sensor surface.
-
Introduce the this compound standard or sample solution to the sensor surface.
-
Allow for an incubation period for the binding to occur.
-
Record the infrared spectrum of the bound this compound.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum to obtain the differential spectrum.
-
The intensity of specific infrared bands corresponding to this compound is proportional to its concentration.
-
Generate a calibration curve using standard solutions to quantify the this compound in the sample.
-
Signaling Pathway Inhibition by this compound
This compound exerts its cytotoxic effects by inhibiting protein synthesis. More specifically, it has been shown to inhibit the prosurvival Akt/NF-κB/mTOR signaling pathway in cancer cells. Understanding this mechanism is crucial for researchers in drug development.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions for their specific applications and sample types. Always adhere to laboratory safety guidelines when handling mycotoxins and chemical reagents.
References
- 1. Verrucarin and Verrucarol (IgG) - Serum Antibody Testing for Mycotoxins - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound - MycoTOX Profile (Mold Exposure) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Mycotoxin this compound inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Verrucarin A in Grain Samples by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of Verrucarin A in various grain matrices, including wheat, barley, oats, and corn. This compound, a highly toxic Type D trichothecene mycotoxin, is produced by several fungal species and can contaminate agricultural commodities, posing a significant risk to human and animal health.[1][2] The described method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach ensures high selectivity and sensitivity, making it suitable for routine monitoring and regulatory compliance.
Introduction
This compound is a potent mycotoxin belonging to the trichothecene family, a group of sesquiterpene toxins produced by fungi such as the Fusarium species.[1] These fungi frequently infect food grains, leading to contamination.[1] The toxicity of this compound is attributed to its core structure, which includes an olefin and an epoxide group.[1] Its primary mechanism of action involves the inhibition of protein biosynthesis by disrupting the peptidyl transferase activity on ribosomes. Due to its stability under various environmental conditions and during food processing, this compound contamination in cereals like wheat, barley, oats, and maize is a serious food safety concern. Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence in the food and feed supply chain. LC-MS/MS has become the preferred technique for mycotoxin analysis due to its excellent sensitivity and selectivity in complex food matrices.
Experimental Protocol
Apparatus and Materials
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Sample Preparation: High-speed blender or grinding mill, centrifuge (capable of ≥ 3000 g), vortex mixer, analytical balance, 50 mL and 15 mL polypropylene centrifuge tubes, syringe filters (0.2 µm).
-
Chemicals and Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Formate.
-
Standards: Certified Reference Material (CRM) of this compound. A stock solution (e.g., 100 µg/mL) should be prepared in acetonitrile and stored at -20°C. Working standards are prepared by diluting the stock solution.
Sample Preparation (QuEChERS Method)
-
Homogenization: Grind a representative portion of the grain sample (e.g., wheat, barley, oats) to a fine, uniform powder.
-
Weighing: Accurately weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water to the tube, cap, and vortex briefly. Let it stand for at least 15 minutes to allow for hydration.
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Cap the tube tightly and shake vigorously or vortex for 15 minutes to extract the mycotoxins.
-
-
Salting-Out:
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake by hand for 1 minute and then centrifuge at ≥ 3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube containing anhydrous MgSO₄, primary secondary amine (PSA), and C18 sorbents.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer 1 mL of the purified supernatant to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol/water).
-
Filter the reconstituted extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: Water with 5 mM Ammonium Formate + 0.1% Formic Acid
-
Mobile Phase B: Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid
-
Gradient: A typical gradient starts at 10-20% B, increases to 95-100% B over several minutes, holds, and then returns to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +4500 to +5500 V
-
Source Temperature: 400 - 550°C
-
MRM Transitions for this compound: Specific precursor and product ions must be optimized by direct infusion of a standard solution. Common adducts in ESI+ for trichothecenes include [M+H]⁺ and [M+NH₄]⁺.
-
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 520.2 ([M+NH₄]⁺) | 245.1 | 359.2 | Optimized |
| This compound | 503.2 ([M+H]⁺) | 245.1 | 287.1 | Optimized |
| (Note: These m/z values are examples and must be experimentally confirmed on the specific instrument used.) |
Quantification
Quantification is performed using an external calibration curve prepared from the this compound certified reference material. To compensate for matrix effects, it is highly recommended to use matrix-matched calibration standards. This involves spiking blank grain extract (processed through the entire sample preparation procedure) with known concentrations of the analyte. The calibration curve is generated by plotting the peak area against the concentration.
Results and Data Presentation
The described method was validated according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The method demonstrated excellent performance characteristics suitable for the trace-level detection of this compound.
Table 1: Quantitative Data for this compound in Spiked Grain Samples
| Grain Matrix | Spiking Level (µg/kg) | Mean Measured Concentration (µg/kg) | Recovery (%) | RSD (%) (n=6) |
| Wheat | 5.0 | 4.6 | 92 | 5.8 |
| 20.0 | 19.1 | 96 | 4.2 | |
| 100.0 | 98.2 | 98 | 3.5 | |
| Barley | 5.0 | 4.4 | 88 | 7.1 |
| 20.0 | 18.5 | 93 | 5.3 | |
| 100.0 | 95.7 | 96 | 4.1 | |
| Oats | 5.0 | 4.2 | 84 | 8.5 |
| 20.0 | 17.9 | 90 | 6.4 | |
| 100.0 | 94.1 | 94 | 4.9 | |
| Corn | 5.0 | 4.7 | 94 | 6.2 |
| 20.0 | 19.4 | 97 | 4.5 | |
| 100.0 | 101.3 | 101 | 3.8 |
(Note: The data presented in this table are for illustrative purposes and represent typical performance of the method.)
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound in grain is depicted below.
Caption: Workflow for this compound analysis in grain samples.
Mechanism of Action
This compound exerts its toxicity by inhibiting protein synthesis, a fundamental cellular process.
Caption: this compound mechanism: Inhibition of protein synthesis.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of this compound in a variety of grain samples. The use of a QuEChERS-based sample preparation protocol allows for effective extraction and cleanup, minimizing matrix interference and ensuring accurate results. This method is well-suited for food safety laboratories conducting routine surveillance for mycotoxin contamination, helping to ensure that grain products meet regulatory standards and are safe for consumption.
References
Application Notes and Protocols for Verrucarin A Extraction from Myrothecium Species
These application notes provide a comprehensive protocol for the extraction, purification, and quantification of Verrucarin A from Myrothecium species, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent macrocyclic trichothecene mycotoxin produced by various fungi, notably from the Myrothecium genus, including M. verrucaria and M. roridum.[1] It exhibits a range of biological activities, including antifungal, cytotoxic, and phytotoxic effects, making it a compound of interest for drug development and toxicological studies. This document outlines a detailed methodology for the production of this compound through fungal fermentation, followed by its extraction, purification, and analytical quantification.
Data Summary
The following table summarizes the expected yields and key parameters at different stages of the this compound extraction and purification process.
| Stage | Parameter | Value | Reference |
| Fermentation | Fungal Species | Myrothecium roridum | [2] |
| Culture Medium | Potato Dextrose Broth (PDB) | [2] | |
| Fermentation Volume | 2.5 L | [2] | |
| Incubation Time | 42 days | [2] | |
| Incubation Temperature | 22 °C | ||
| Agitation | 120 rpm | ||
| Crude Extraction | Extraction Solvent | Ethyl Acetate | |
| Crude Extract Yield | 165 mg | ||
| Purification | Primary Method | Silica Gel Column Chromatography | General methodology |
| Final Purification | Preparative RP-HPLC | ||
| Analysis | Method | UPLC-MS/MS | |
| Detection Limit | 0.04 pg/µL (for fungal cultures) |
Experimental Protocols
Fungal Culture and Fermentation
This protocol describes the cultivation of Myrothecium roridum for the production of this compound.
Materials:
-
Myrothecium roridum strain
-
Yeast Malt Glucose (YMG) agar slants
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks (5 L)
-
Incubator shaker
Procedure:
-
Strain Maintenance: Maintain the Myrothecium roridum strain on YMG agar slants. The YMG medium consists of (g/L): yeast extract (4), malt extract (10), glucose (4), and agar (15), with the pH adjusted to 5.5.
-
Inoculum Preparation: Inoculate a starter culture in PDB and incubate for 5-7 days at 22 °C with agitation.
-
Production Culture: Prepare 2.5 L of PDB medium in 5 L Erlenmeyer flasks. The PDB medium consists of (g/L): dried mashed potatoes (4) and glucose (20), with the pH adjusted to 5.5.
-
Fermentation: Inoculate the PDB medium with the starter culture. Incubate the flasks at 22 °C for 42 days with constant agitation at 120 rpm. The extended fermentation period allows for the depletion of glucose and accumulation of secondary metabolites, including this compound.
Crude Extraction
This protocol details the extraction of the crude this compound from the fermentation broth.
Materials:
-
Fermentation culture from Protocol 1
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvesting: After the 42-day fermentation, harvest the culture.
-
Separation: Separate the mycelia from the culture fluid (supernatant) by centrifugation at 4000 x g.
-
Liquid-Liquid Extraction: Extract the supernatant with an equal volume of ethyl acetate. Perform the extraction three times to ensure complete recovery of the secondary metabolites.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent in vacuo at 40 °C to obtain the crude extract.
Purification by Silica Gel Column Chromatography
This protocol describes the initial purification of the crude extract using silica gel column chromatography.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pour it into the chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol for highly polar compounds.
-
Gradient Example:
-
100% Hexane
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
90:10 Ethyl Acetate:Methanol
-
-
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or UPLC-MS/MS to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions containing pure or enriched this compound and concentrate using a rotary evaporator.
Final Purification by Preparative RP-HPLC
For obtaining high-purity this compound, a final purification step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.
Materials:
-
Enriched this compound fraction from Protocol 3
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column (e.g., Phenomenex Luna RP-18, 10 µm, 250 x 21 mm)
Procedure:
-
Sample Preparation: Dissolve the concentrated this compound fraction in the initial mobile phase.
-
Chromatography: Inject the sample onto the preparative RP-HPLC system.
-
Elution: Elute with a gradient of water and acetonitrile. A suggested gradient is a linear increase from an initial composition to 100% acetonitrile over 35 minutes at a flow rate of 10 ml/min.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical run with a this compound standard.
-
Purity Confirmation: Analyze the purity of the collected fraction using analytical UPLC-MS/MS.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid.
Analytical Quantification by UPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound.
Materials:
-
Purified this compound or fractions for analysis
-
Water with 10 mM ammonium acetate and 20 µM sodium acetate (Solvent A)
-
Methanol with 10 mM ammonium acetate and 20 µM sodium acetate (Solvent B)
-
UPLC-MS/MS system with a C18 reversed-phase column (e.g., SunFire C18)
Procedure:
-
Sample Preparation: Dilute the samples to an appropriate concentration in the initial mobile phase.
-
Chromatographic Separation:
-
Column: C18 reversed-phase analytical column (e.g., SunFire C18).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 20 µM sodium acetate.
-
Mobile Phase B: Methanol with 10 mM ammonium acetate and 20 µM sodium acetate.
-
Gradient: A linear gradient from a lower to a higher percentage of Solvent B.
-
Flow Rate: As recommended for the specific column dimensions.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.
-
-
Quantification: Generate a standard curve using a certified this compound standard and quantify the concentration in the samples.
Visualizations
Caption: Experimental workflow for this compound extraction.
References
Verrucarin A: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin A is a potent macrocyclic trichothecene mycotoxin produced by various fungi, including Myrothecium verrucaria.[1][2] As a member of the trichothecene family, it is a powerful inhibitor of protein synthesis, a mechanism that contributes to its significant cytotoxic and apoptotic properties against a range of cancer cell lines.[3] These characteristics have made this compound a subject of interest in cancer research and drug development.
This document provides detailed application notes and protocols for conducting cell culture-based assays to evaluate the efficacy of this compound. It is intended to guide researchers in designing and executing experiments to study its effects on cell viability, apoptosis, and associated signaling pathways.
Mechanism of Action
This compound primarily exerts its cytotoxic effects by inhibiting protein biosynthesis by preventing peptidyl transferase activity. This inhibition of protein synthesis induces a ribotoxic stress response in mammalian cells. Studies have demonstrated that this compound induces apoptosis in various cancer cells through the generation of reactive oxygen species (ROS). This ROS-mediated oxidative stress triggers the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization, release of cytochrome c, and activation of caspases.
Key signaling pathways modulated by this compound include:
-
EGFR/MAPK/Akt Pathway: this compound has been shown to inhibit the phosphorylation of EGFR, Akt, and ERK1/2, while activating p38 MAPK in breast cancer cells.
-
Akt/NF-κB/mTOR Pathway: In prostate and pancreatic cancer cells, this compound inhibits the prosurvival Akt/NF-κB/mTOR signaling pathway.
Data Presentation
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | IC50 | Exposure Time | Reference |
| MDA-MB-231 | Breast Cancer | MTT Assay | 10 nM | 48 h | |
| T47D | Breast Cancer | MTT Assay | 25 nM | 48 h | |
| MCF-7 | Breast Cancer | MTT Assay | 50 nM | 48 h | |
| LNCaP | Prostate Cancer | Sulforhodamine B | Not Specified | 48 h | |
| PC-3 | Prostate Cancer | Sulforhodamine B | Not Specified | 48 h | |
| PANC-1 | Pancreatic Cancer | MTT Assay | Not Specified | 48 h | |
| MiaPaCa-2 | Pancreatic Cancer | MTT Assay | Not Specified | 48 h |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select appropriate cancer cell lines (e.g., MDA-MB-231, T47D, MCF-7 for breast cancer; LNCaP, PC-3 for prostate cancer).
-
Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
-
Cell Staining:
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound cell culture assays.
Caption: Signaling pathways affected by this compound.
References
- 1. This compound, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 | springermedizin.de [springermedizin.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
In Vivo Studies of Verrucarin A: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin A is a macrocyclic trichothecene mycotoxin with potent biological activities, including antitumor effects.[1] As a member of the trichothecene family, it is known to inhibit protein synthesis.[2] Interest in this compound as a potential therapeutic agent stems from its cytotoxicity against various cancer cell lines. This document provides detailed application notes and protocols for the in vivo evaluation of this compound, focusing on preclinical models of cancer and toxicity assessment. The protocols are compiled from available literature and adapted from studies on structurally related compounds to provide a comprehensive guide for researchers.
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo and toxicological studies of this compound and a related trichothecene, Anguidine.
| Parameter | Compound | Species | Route of Administration | Value | Reference |
| Half Lethal Dose (LD50) | This compound | Rat | Intravenous | 0.8 mg/kg | [3] |
| Immunomodulatory Dose | This compound | CD-1 Mice | Intraperitoneal | 0.35 mg/kg (1/2 the LD50) | [4] |
| Phase I Clinical Trial Starting Dose (for patients with liver dysfunction) | Anguidine (Diacetoxyscirpenol) | Human | Intravenous | 3.0 mg/m² | [5] |
Experimental Protocols
Acute Toxicity and Immunomodulatory Effects of this compound in Mice
This protocol is adapted from a study investigating the immunomodulatory properties of this compound in CD-1 mice.
Objective: To determine the acute toxicity (LD50) and assess the immunomodulatory effects of this compound in a murine model.
Materials:
-
This compound
-
Vehicle (e.g., 1% DMSO in saline)
-
CD-1 mice (male or female, 6-8 weeks old)
-
Standard laboratory animal housing and care facilities
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection and organ harvesting
-
Flow cytometer and reagents for immunophenotyping
-
Reagents for complete blood count (CBC) and differential analysis
Procedure:
-
Animal Acclimation: Acclimate CD-1 mice to the laboratory conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution with sterile saline to achieve the desired final concentrations. The final DMSO concentration should be low (e.g., 1%) to minimize vehicle toxicity.
-
LD50 Determination (Up-and-Down Procedure): a. Select a starting dose based on available literature (e.g., a dose lower than the known rat IV LD50 of 0.8 mg/kg). b. Administer a single intraperitoneal (i.p.) injection of the selected dose to one mouse. c. Observe the animal for signs of toxicity and mortality for a predefined period (e.g., 7-14 days). d. If the animal survives, increase the dose for the next animal. If the animal dies, decrease the dose for the next animal. e. Continue this process until a sufficient number of animals have been tested to calculate the LD50 using appropriate statistical methods.
-
Immunomodulatory Study: a. Based on the determined LD50, select a sublethal dose for the immunomodulatory study (e.g., 0.35 mg/kg, which is half the reported LD50 in one study). b. Divide the mice into a control group (vehicle only) and a treatment group (this compound). c. Administer a single i.p. injection of the vehicle or this compound. d. At selected time points post-injection (e.g., 2, 4, and 7 days), euthanize a subset of mice from each group. e. Collect blood for CBC and differential analysis. f. Harvest spleens and prepare single-cell suspensions for immunophenotyping by flow cytometry (e.g., staining for T-cell, B-cell, and macrophage markers) and lymphocyte proliferation assays. g. Harvest other organs (e.g., liver, thymus) and record their weights.
Data Analysis: Analyze differences in organ weights, blood cell counts, and immune cell populations between the control and treated groups using appropriate statistical tests.
Antitumor Efficacy of this compound in a Murine Leukemia Model (Adapted Protocol)
Objective: To evaluate the in vivo antitumor efficacy of this compound against P388 leukemia in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 0.5% carboxymethylcellulose)
-
P388 murine leukemia cell line
-
DBA/2 or BDF1 mice (female, 6-8 weeks old)
-
Standard laboratory animal housing and care facilities
-
Syringes and needles for intraperitoneal injection
-
Equipment for cell counting and viability assessment (e.g., hemocytometer, trypan blue)
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
Tumor Inoculation: a. Culture P388 leukemia cells in appropriate media. b. On Day 0, harvest the cells and wash them with sterile saline. c. Implant 1 x 10^6 viable P388 cells intraperitoneally into each mouse.
-
Treatment: a. Randomize the mice into a control group (vehicle only) and treatment groups (different dose levels of this compound). b. On Day 1, begin treatment with intraperitoneal injections of the vehicle or this compound. c. Continue treatment for a specified period (e.g., daily for 9 days). Dosing should be based on the previously determined MTD or LD50 data.
-
Monitoring: a. Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and mortality. b. Record the survival time for each mouse.
-
Endpoint and Data Analysis: a. The primary endpoint is the mean survival time (MST) or median survival time of each group. b. Calculate the percent increase in lifespan (%ILS) for the treated groups compared to the control group using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100. c. Analyze the survival data using Kaplan-Meier curves and log-rank tests.
Signaling Pathway
This compound has been shown to exert its effects through the modulation of key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR/NF-κB signaling cascade.
Caption: this compound inhibits the PI3K/Akt/mTOR/NF-κB pathway.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo antitumor efficacy study.
Caption: Workflow for in vivo antitumor efficacy studies.
References
- 1. Structure Elucidation and Anti-Tumor Activities of Trichothecenes from Endophytic Fungus Fusarium sporotrichioides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of macrocyclic trichothecene mycotoxins on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I evaluation of anguidine (diacetoxyscirpenol, NSC-141537) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Mechanism of Action of Verrucarin A in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin A is a macrocyclic trichothecene mycotoxin that has demonstrated potent cytotoxic and anti-proliferative activities against a variety of cancer cell lines.[1][2][3] As a protein synthesis inhibitor, its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][4] These application notes provide a comprehensive overview of the established mechanisms of this compound and detailed protocols for their investigation in a laboratory setting.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through several interconnected mechanisms:
-
Inhibition of Protein Synthesis: this compound is a potent inhibitor of eukaryotic protein synthesis, which contributes to its broad cytotoxic effects.
-
Induction of Apoptosis: A primary mechanism of this compound-induced cell death is the induction of apoptosis. This is often initiated by an increase in intracellular reactive oxygen species (ROS). The apoptotic cascade involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases, most notably the G2/M or S phase, thereby preventing cancer cell proliferation. This is accompanied by the modulation of cell cycle regulatory proteins.
-
Modulation of Signaling Pathways: this compound has been shown to impact critical signaling pathways that are often dysregulated in cancer. A key pathway affected is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation. Additionally, this compound can modulate the MAPK signaling pathway, often through a ROS-dependent mechanism.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 1.8 ± 0.8 |
| HCT-116 | Colon Carcinoma | 3.3 ± 0.3 |
| SK-Hep-1 | Liver Cancer | 5.3 ± 0.3 |
Data presented as mean ± standard deviation from at least three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells (PC-3)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (2 µM) | 35.8 ± 2.5 | 25.1 ± 2.0 | 39.1 ± 2.8 |
Cells were treated for 24 hours. Data is representative of typical results and may vary between experiments.
Table 3: Effect of this compound on Apoptosis Induction in Prostate Cancer Cells (PC-3)
| Treatment | % of Apoptotic Cells (Annexin V-FITC Positive) |
| Control | 3.1 ± 0.5 |
| This compound (2 µM) | 42.5 ± 3.7 |
Cells were treated for 48 hours. Data is representative of typical results.
Table 4: Modulation of Key Signaling Proteins by this compound in Prostate Cancer Cells (PC-3)
| Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | This compound (2 µM) | 0.35 ± 0.08 |
| p-mTOR (Ser2448) | This compound (2 µM) | 0.41 ± 0.10 |
| p-p65 (NF-κB) | This compound (2 µM) | 0.52 ± 0.12 |
Cells were treated for 24 hours. Protein levels were determined by Western blot and quantified by densitometry, normalized to a loading control.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p65, anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control.
Signaling Pathways and Logical Relationships
References
- 1. Mycotoxin this compound inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of cell proliferation and induction of apoptosis in pancreatic ductal adenocarcinoma cells by this compound, a macrocyclic trichothecene, is associated with the inhibition of Akt/NF-кB/mTOR prosurvival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Verrucarin A Protein Synthesis Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin A is a potent macrocyclic trichothecene mycotoxin produced by various fungi. It is a well-established inhibitor of protein synthesis in eukaryotic cells.[1][2][3] Its primary mechanism of action involves binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit. This interaction prevents the binding of elongation factors, thereby halting the elongation phase of translation and leading to a rapid breakdown of polysomes.[1] This targeted inhibition of protein synthesis makes this compound a valuable tool for studying translational control mechanisms and a potential scaffold for the development of novel therapeutics, particularly in oncology.[4]
These application notes provide an overview of this compound's activity and detailed protocols for assessing its protein synthesis inhibitory effects in both cell-based and cell-free systems.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound are largely attributed to its potent inhibition of protein synthesis. The half-maximal inhibitory concentration (IC50) for cytotoxicity provides a strong indication of its efficacy in different cell lines.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | Proliferation Assay | Not specified, but potent inhibition observed | |
| PC-3 | Prostate Cancer | Proliferation Assay | Not specified, but potent inhibition observed | |
| MCF-7 | Breast Cancer | Growth Inhibition | Not specified, but potent inhibition observed | |
| MDA-MB-231 | Breast Cancer | Growth Inhibition | Not specified, but potent inhibition observed | |
| Glioblastoma Cells | Brain Cancer | Cytotoxicity Assay | 2 - 12 | |
| Neuroendocrine Cancer Cells | Neuroendocrine Tumors | Cytotoxicity Assay | 2.2 - 2.8 |
Mechanism of Action: Inhibition of Translation Elongation
This compound exerts its biological activity by targeting the eukaryotic ribosome. The following diagram illustrates the key steps in its mechanism of action.
Caption: Mechanism of this compound-mediated protein synthesis inhibition.
Experimental Workflow: Cell-Based Protein Synthesis Inhibition Assay
The following diagram outlines a general workflow for a cell-based assay to determine the effect of this compound on protein synthesis.
Caption: General workflow for a cell-based protein synthesis inhibition assay.
Experimental Protocols
Herein, we provide detailed protocols for three common methods to assess protein synthesis inhibition by this compound.
Protocol 1: Radiolabeled Amino Acid Incorporation Assay
This classic method measures the incorporation of a radiolabeled amino acid, such as ³H-Leucine, into newly synthesized proteins.
Materials:
-
Cell line of interest (e.g., HeLa, PC-3, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
³H-Leucine
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol, 95%
-
Sodium hydroxide (NaOH), 0.1 M
-
Scintillation cocktail
-
Multi-well plates (e.g., 24-well or 96-well)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., cycloheximide). Incubate for the desired treatment time (e.g., 2-4 hours).
-
Radiolabeling: Add ³H-Leucine to each well to a final concentration of 1-5 µCi/mL. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.
-
Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.
-
Air-dry the wells completely.
-
-
Solubilization and Quantification:
-
Add 200 µL of 0.1 M NaOH to each well to dissolve the protein precipitate.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the percentage of protein synthesis inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: SUnSET (Surface Sensing of Translation) Assay
This non-radioactive method utilizes the aminonucleoside antibiotic puromycin, an analog of the 3' end of aminoacyl-tRNA, which is incorporated into nascent polypeptide chains, leading to their premature termination. The incorporated puromycin can be detected by Western blotting using an anti-puromycin antibody.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Puromycin solution (1 mg/mL in water)
-
PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-puromycin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Puromycin Labeling: 15-30 minutes before the end of the this compound treatment, add puromycin to each well to a final concentration of 1-10 µg/mL.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-puromycin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for each lane. Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein synthesis inhibition relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro Translation Assay (Rabbit Reticulocyte Lysate)
This cell-free assay directly measures the effect of this compound on the translation machinery without the complexities of cellular uptake and metabolism.
Materials:
-
Rabbit Reticulocyte Lysate in vitro translation kit
-
Luciferase mRNA (or other suitable reporter mRNA)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
Luminometer
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and reaction buffer according to the manufacturer's protocol.
-
Inhibitor Addition: In a 96-well plate, add 2 µL of serially diluted this compound to triplicate wells. Include a vehicle control (DMSO) and a positive control (e.g., cycloheximide).
-
Initiation of Translation: Add 18 µL of the master mix and 1 µL of luciferase mRNA to each well.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Luminescence Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
References
- 1. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein synthesis in Saccharomyces cerevisiae by the 12,13-epoxytrichothecenes trichodermol, diacetoxyscirpenol and this compound. Reversibility of the effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycotoxin this compound inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes: High-Sensitivity Detection of Verrucarin A using an FTIR-ATR Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin A is a potent type D macrocyclic trichothecene mycotoxin produced by various fungi, including species of Stachybotrys and Myrothecium.[1][2] Its presence in indoor environments and agricultural commodities poses a significant health risk due to its ability to inhibit protein synthesis and induce apoptosis.[1][2] This application note describes a rapid, label-free, and highly sensitive Fourier Transform Infrared (FTIR) spectroscopy method utilizing an Attenuated Total Reflectance (ATR) biosensor for the quantitative analysis of this compound. This antibody-based spectroscopic biosensor offers a significant improvement in detection limits and dynamic range compared to traditional immunoassay methods like ELISA.[3]
Principle of Detection
The FTIR-ATR biosensor for this compound operates on the principle of immunodetection at the surface of an ATR crystal. A specific anti-Verrucarin A monoclonal antibody is immobilized onto the surface of a germanium ATR crystal. When a sample containing this compound is introduced, the mycotoxin binds to the immobilized antibodies. This binding event alters the infrared absorption spectrum at the crystal surface, which is detected by the FTIR spectrometer. The magnitude of the spectral change is proportional to the concentration of this compound in the sample, allowing for quantitative analysis. The specificity of the biosensor is conferred by the highly selective binding of the monoclonal antibody to this compound.
Performance Characteristics
The FTIR-ATR biosensor demonstrates superior performance compared to conventional methods such as competitive ELISA for the detection of this compound. The key performance metrics are summarized in the table below.
| Parameter | FTIR-ATR Biosensor | Competitive ELISA | Reference |
| Limit of Detection (LOD) | 2 pg/mL (in buffer) | 7.43 ng/mL (in PBS) | |
| 6 pg/mL (in dust samples) | |||
| Dynamic Range | 4 orders of magnitude | < 1 order of magnitude | |
| Recovery in Dust Matrix | 68% - 99% (for 0.1 ng to 1000 ng spikes) | Not specified |
Experimental Protocols
Materials and Reagents
-
Germanium (Ge) ATR crystal
-
Anti-Verrucarin A rat monoclonal antibody (mAb)
-
This compound standard
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine
-
Methanol
-
Acetonitrile
-
Dust samples (for analysis)
Experimental Workflow
Protocol 1: Preparation of the Anti-Verrucarin A FTIR-ATR Biosensor
1.1. Cleaning and Functionalization of the Germanium ATR Crystal:
-
Clean the germanium ATR crystal by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Activate the crystal surface by treating it with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the crystal thoroughly with deionized water and dry under nitrogen.
-
To introduce amine groups for antibody conjugation, immerse the cleaned and activated crystal in a 2% (v/v) solution of APTES in ethanol for 1 hour at room temperature.
-
Rinse the crystal with ethanol and deionized water, then cure at 110°C for 15 minutes.
1.2. Immobilization of Anti-Verrucarin A Monoclonal Antibody:
-
Prepare a solution of 100 mM EDC and 25 mM NHS in PBS (pH 7.4).
-
Activate the carboxyl groups of the anti-Verrucarin A monoclonal antibody by mixing the antibody solution (typically 0.1-1 mg/mL in PBS) with the EDC/NHS solution at a 1:1 volume ratio and incubating for 15 minutes at room temperature.
-
Apply the activated antibody solution to the surface of the amine-functionalized germanium ATR crystal and incubate for 1-2 hours at room temperature in a humid chamber.
-
Rinse the crystal with PBS to remove any unbound antibodies.
1.3. Blocking of Non-specific Binding Sites:
-
To prevent non-specific binding of other molecules during analysis, immerse the antibody-coated crystal in a 1 M solution of ethanolamine (pH 8.5) for 30 minutes at room temperature.
-
Rinse the crystal thoroughly with PBS and deionized water, and then dry it under a gentle stream of nitrogen. The biosensor is now ready for use.
Protocol 2: Sample Preparation and Analysis
2.1. Extraction of this compound from Dust Samples:
-
Weigh a known amount of dust sample (e.g., 1 gram).
-
Add an extraction solvent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), to the dust sample at a ratio of 5:1 (solvent volume to sample weight).
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the mixture for 15-20 minutes.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.
-
Carefully collect the supernatant, which contains the extracted mycotoxins.
-
The extract can be further cleaned up using a solid-phase extraction (SPE) cartridge if high matrix interference is expected.
-
The final extract is then ready for analysis on the FTIR-ATR biosensor.
2.2. FTIR-ATR Measurement:
-
Record a background spectrum of the prepared and blocked biosensor surface with PBS buffer.
-
Apply the prepared sample extract or this compound standard solution to the ATR crystal surface and incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding.
-
After incubation, rinse the surface with PBS to remove unbound components.
-
Record the FTIR spectrum of the sensor surface after binding.
-
The difference spectrum (sample spectrum - background spectrum) will show characteristic changes in the amide I and amide II bands of the immobilized antibody upon this compound binding.
2.3. Data Acquisition Parameters:
-
Spectrometer: FTIR spectrometer equipped with a Mercury Cadmium Telluride (MCT) detector.
-
ATR Crystal: Germanium.
-
Spectral Range: 4000-800 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 128-256 scans for both background and sample spectra.
-
Apodization: Happ-Genzel.
Mechanism of Action of this compound
This compound exerts its toxicity primarily by inhibiting protein synthesis. It also induces apoptosis in cells through the modulation of key signaling pathways. Understanding these pathways is crucial for drug development and toxicological studies.
Akt/NF-κB/mTOR Signaling Pathway Inhibition
This compound has been shown to inhibit the prosurvival Akt/NF-κB/mTOR signaling pathway. This inhibition leads to cell cycle arrest and the induction of apoptosis.
ROS-Mediated EGFR/MAPK/Akt Signaling Pathway
This compound can also induce the production of Reactive Oxygen Species (ROS), which in turn modulates the EGFR/MAPK/Akt signaling pathway, leading to apoptosis.
Conclusion
The FTIR-ATR biosensor provides a powerful analytical tool for the rapid, sensitive, and quantitative detection of this compound. Its high sensitivity and wide dynamic range make it suitable for a variety of applications, from environmental monitoring to food safety and toxicological research. The detailed protocols provided herein offer a comprehensive guide for the implementation of this advanced detection technology.
References
- 1. Mycotoxin this compound inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Verrucarin A Stock Solution for Cell Culture Applications
Introduction
Verrucarin A is a potent macrocyclic trichothecene mycotoxin produced by various fungi, including Myrothecium verrucaria. It is a highly effective inhibitor of protein synthesis and has demonstrated significant cytotoxic and apoptotic effects in various cancer cell lines.[1] These properties make it a valuable tool for in vitro research in oncology and cell biology.[2] Proper preparation of a stable, sterile stock solution is critical for obtaining accurate and reproducible results in cell culture experiments. This application note provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for use in cell-based assays.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. This compound is soluble in several organic solvents, with dimethyl sulfoxide (DMSO) being the most common choice for cell culture applications due to its miscibility with culture media and relatively low cytotoxicity at low concentrations.
| Property | Value | Reference |
| Molecular Weight | 502.6 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO, Ethanol, Methanol, Dichloromethane | [3] |
| Recommended Solvent for Cell Culture | Cell Culture Grade Dimethyl Sulfoxide (DMSO) | |
| Storage of Solid Compound | -20°C |
Experimental Protocols
Materials
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, if starting with non-sterile DMSO)
-
Laminar flow hood or biological safety cabinet
Protocol for Preparing a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for making serial dilutions for various cell culture experiments.
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Calculate Required Mass:
-
To prepare 1 mL of a 1 mM stock solution, you will need:
-
Mass (mg) = 1 mmol/L * 1 mL * (1 L / 1000 mL) * 502.6 g/mol * (1000 mg / 1 g) = 0.5026 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 0.5 mg of this compound powder and record the exact weight.
-
Note: Due to the small quantity, it is advisable to weigh a larger amount (e.g., 5 mg) and dissolve it in a proportionally larger volume of DMSO to improve accuracy.
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, cell culture grade DMSO. For example, if you weighed exactly 0.5026 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Sterilization (if necessary):
-
If the DMSO used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter. However, be aware that some compounds may bind to the filter membrane, potentially reducing the final concentration. It is recommended to use sterile DMSO from the outset.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage.
-
Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols for High-Speed Countercurrent Chromatography (HSCCC) Purification of Verrucarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin A is a potent macrocyclic trichothecene mycotoxin produced by various fungi, notably from the Myrothecium genus.[1] As a highly bioactive secondary metabolite, this compound has garnered significant interest in drug development for its cytotoxic and antineoplastic properties.[2] However, its purification from complex fungal extracts presents a considerable challenge. High-Speed Countercurrent Chromatography (HSCCC) offers a robust and efficient liquid-liquid chromatographic technique for the preparative separation of natural products, eliminating the need for solid stationary phases and thus avoiding irreversible sample adsorption.[3]
This document provides detailed application notes and protocols for the purification of this compound from fungal extracts using HSCCC, based on established methods for related trichothecene mycotoxins.[4][5]
Principle of HSCCC
High-Speed Countercurrent Chromatography is a liquid-liquid partition chromatography technique that relies on the differential partitioning of solutes between two immiscible liquid phases. A centrifugal force is used to retain the stationary liquid phase within a coil column, while the mobile liquid phase is pumped through it. The separation of compounds is governed by their partition coefficient (K), which is the ratio of the solute's concentration in the stationary phase to its concentration in the mobile phase. An optimal K value (typically between 0.5 and 2.0) is crucial for achieving efficient separation.
Experimental Protocols
Preparation of Crude Fungal Extract
A crude extract containing this compound is the starting material for the purification process. The following is a general protocol for obtaining a crude extract from a Myrothecium verrucaria culture.
Materials:
-
Myrothecium verrucaria culture filtrate
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Culture Myrothecium verrucaria in a suitable liquid medium to promote the production of this compound.
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at 4°C until further use.
Selection and Preparation of the Two-Phase Solvent System
The selection of an appropriate two-phase solvent system is the most critical step in developing an HSCCC separation method. For the purification of trichothecenes like this compound, a hexane-ethyl acetate-methanol-water (HEMWat) system is often effective. The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0.
Protocol for K Value Determination:
-
Prepare a series of HEMWat solvent systems with varying volume ratios (e.g., n-hexane:EtOAc:MeOH:H₂O of 6:4:5:5, 8.5:1.5:5:5, and other variations).
-
Add a small amount of the crude extract to a test tube containing equal volumes of the upper and lower phases of the selected solvent system.
-
Vortex the mixture thoroughly and allow the layers to separate.
-
Analyze the concentration of this compound in both the upper (stationary) and lower (mobile) phases by High-Performance Liquid Chromatography (HPLC).
-
Calculate the K value using the formula: K = (Concentration of this compound in the upper phase) / (Concentration of this compound in the lower phase).
-
Select the solvent system that provides a K value for this compound within the optimal range.
HSCCC Instrumentation and Operation
Instrumentation:
-
High-Speed Countercurrent Chromatograph
-
Preparative HPLC pump
-
UV-Vis detector
-
Fraction collector
-
Sample injection valve
Operational Parameters (based on similar trichothecene purification):
| Parameter | Value |
| Two-Phase Solvent System | n-hexane-EtOAc-MeOH-H₂O (e.g., 6:4:5:5, v/v/v/v) |
| Stationary Phase | Upper organic phase |
| Mobile Phase | Lower aqueous phase |
| Revolution Speed | 800-900 rpm |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 254 nm |
| Separation Temperature | 25 °C |
| Sample Loading | 200-500 mg of crude extract dissolved in a small volume of the biphasic solvent system |
HSCCC Separation Protocol:
-
Prepare the selected two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to equilibrate at room temperature.
-
Separate the upper and lower phases and degas them by sonication before use.
-
Fill the entire HSCCC column with the stationary phase (upper phase).
-
Rotate the column at the desired speed (e.g., 800 rpm) and pump the mobile phase (lower phase) into the column in the head-to-tail direction.
-
Once the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established, inject the sample solution.
-
Continuously monitor the effluent with a UV detector at 254 nm.
-
Collect fractions at regular intervals using a fraction collector.
Fraction Analysis and Purity Determination
Protocol:
-
Analyze the collected fractions by analytical HPLC to identify those containing this compound.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Determine the purity of the isolated this compound by analytical HPLC.
-
Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of trichothecene mycotoxins using HSCCC, which can be extrapolated for this compound purification.
| Parameter | Value |
| Crude Sample Loading | 200 mg |
| Two-Phase Solvent System | n-hexane-EtOAc-MeOH-H₂O (6:4:5:5, v/v/v/v) |
| Stationary Phase Retention | ~63% |
| Purity of Isolated this compound | >98% (as determined by HPLC) |
| Recovery | Dependent on the concentration in the crude extract and optimization of the separation |
Visualizations
Experimental Workflow for this compound Purification by HSCCC
Caption: Workflow for this compound purification.
Logical Relationship for HSCCC Solvent System Selection
Caption: HSCCC solvent system selection logic.
References
- 1. biomedres.us [biomedres.us]
- 2. Macrocyclic trichothecenes from Myrothecium verrucaria PA 57 and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Verrucarin A experimental challenges and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for experiments involving Verrucarin A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why am I seeing inconsistent results in my cell viability/cytotoxicity assays (e.g., MTT, XTT, or ATP-based)?
Answer:
Inconsistent results in cytotoxicity assays are a common challenge. The variability can stem from several factors related to the compound, the cells, or the assay procedure itself.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation | This compound is practically insoluble in water but soluble in DMSO, ethanol, and dichloromethane.[1][2] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity. Visually inspect the media for any signs of precipitation after adding the this compound stock solution. |
| Uneven Cell Seeding | Inconsistent cell numbers per well is a major source of variability.[3] Ensure your cell suspension is homogenous by gently mixing before and during plating. Use a calibrated multichannel pipette for seeding. |
| Compound Instability | This compound, like many complex molecules, can degrade if not handled properly. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Edge Effects on Plates | Wells on the perimeter of a microplate are prone to evaporation, especially during long incubation periods (>24 hours), which can concentrate the compound and affect cell growth.[4] To mitigate this, fill the outer wells with sterile PBS or medium without cells and use only the inner wells for your experiment. |
| High Background Absorbance | This can be caused by air bubbles in the wells or high cell density. Ensure no bubbles are present before reading the plate; they can be popped with a sterile needle. Optimize cell seeding density to ensure cells are in the exponential growth phase and not overgrown at the end of the experiment. |
Question 2: My cells are not undergoing apoptosis as expected after this compound treatment. What could be wrong?
Answer:
This compound is a known inducer of apoptosis in various cancer cell lines through mechanisms involving ROS production and modulation of key signaling pathways. If apoptosis is not observed, consider the following factors.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sub-optimal Concentration | The apoptotic effect of this compound is dose-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. For example, concentrations from 100 to 500 ng/mL have been shown to induce apoptosis in MDA-MB-231 and T47D breast cancer cells. |
| Incorrect Timepoint | The induction of apoptosis is also time-dependent. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal incubation period for observing apoptotic markers like caspase-3 activation or PARP cleavage. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to this compound. The cellular machinery for apoptosis may differ between cell types. Confirm the apoptotic potential in your cell line by using a well-established positive control for apoptosis induction (e.g., staurosporine). |
| Assay Sensitivity | The chosen apoptosis assay may not be sensitive enough. Consider using multiple methods to confirm apoptosis. For example, combine a functional assay like Caspase-Glo® 3/7 with a marker-based assay like Annexin V staining followed by flow cytometry. |
Question 3: I am observing off-target effects or results that don't align with this compound's known mechanism as a protein synthesis inhibitor. Why?
Answer:
While this compound is a potent protein synthesis inhibitor, its cellular effects are complex and can trigger multiple downstream signaling cascades.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Ribotoxic Stress Response | This compound's binding to the ribosome can trigger a "ribotoxic stress response," activating signaling pathways like the p38 MAPK pathway, independent of protein synthesis inhibition. This can lead to broad cellular changes. |
| ROS Production | This compound induces the production of Reactive Oxygen Species (ROS), which can cause widespread cellular damage and activate multiple stress-related pathways. To confirm if observed effects are ROS-dependent, pre-treat cells with an ROS scavenger like N-acetyl-L-cysteine (NAC) before adding this compound. |
| Indirect Mechanisms | This compound can affect cellular processes indirectly. For instance, it has been identified as a selective small molecule inhibitor that promotes the degradation of the SRC-3 protein, a key transcriptional coactivator in cancer, without binding to SRC-3 directly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? this compound is a type D trichothecene mycotoxin that acts as a potent inhibitor of eukaryotic protein synthesis. It binds to the peptidyl transferase center on the 60S ribosomal subunit, thereby inhibiting the elongation and/or termination steps of translation. This primary action triggers a cascade of secondary effects, including the induction of apoptosis, cell cycle arrest, and a ribotoxic stress response.
Q2: What are the key signaling pathways modulated by this compound? this compound influences several critical signaling pathways, primarily in cancer cells:
-
ROS-Mediated Apoptosis: It induces the production of Reactive Oxygen Species (ROS), leading to mitochondrial membrane depolarization, cytochrome c release, and activation of caspases.
-
MAPK Pathway: It activates stress-activated protein kinases (SAPKs) like p38 MAPK while inhibiting pro-survival kinases such as ERK1/2.
-
PI3K/Akt/mTOR Pathway: It downregulates the expression of pro-survival proteins by inhibiting the Akt/NF-κB/mTOR signaling pathway.
Q3: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO, ethanol, and dichloromethane but is practically insoluble in water.
-
Stock Preparation: For cell-based assays, prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.
Q4: What are the typical effective concentrations of this compound in cell culture? The effective concentration of this compound is highly dependent on the cell line and the duration of exposure. It is cytotoxic to multiple cancer cell types at low nanomolar concentrations. For inducing apoptosis in breast cancer cells, concentrations in the range of 100-500 ng/mL have been reported. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system.
Quantitative Data Summary
| Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| MDA-MB-231, T47D (Breast Cancer) | Apoptosis Induction | 100 - 500 ng/mL | |
| LNCaP, PC-3 (Prostate Cancer) | Proliferation Inhibition | Not specified, but potent | |
| MCF-7 (Breast Cancer) | Apoptosis Induction | Not specified, but potent | |
| Plasmodium falciparum (K1 strain) | Growth Inhibition | EC50 = 0.9 ng/mL |
Q5: What safety precautions should be taken when handling this compound? this compound is a highly toxic compound and should be handled with extreme care. It is fatal by ingestion, inhalation, and skin absorption. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work with the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood.
Experimental Protocols & Visualizations
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. glpbio.com [glpbio.com]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming Verrucarin A solubility issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for overcoming solubility challenges with Verrucarin A in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a type D macrocyclic trichothecene, a class of mycotoxins known for being hydrophobic.[1] Like many complex organic molecules, it is poorly soluble in water but freely soluble in moderately polar organic solvents.[2] Its complex structure limits its ability to form favorable interactions with water molecules, leading to precipitation in aqueous buffers and cell culture media.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound and other poorly soluble compounds for in vitro studies.[3] Other organic solvents like ethanol, methanol, or acetone can also be used.[2][4]
Q3: My this compound precipitated after I diluted the DMSO stock into my aqueous buffer/media. What happened?
This is a common issue. When a concentrated stock in an organic solvent is diluted into an aqueous solution, the final concentration of the organic solvent may be too low to keep the compound dissolved. The this compound "crashes out" of the solution as a precipitate. To avoid this, it is crucial to use a high-concentration stock and add it to the aqueous solution slowly while vortexing or stirring to ensure rapid mixing.
Q4: What is the maximum final concentration of DMSO that is safe for my cell culture experiments?
The cytotoxicity of DMSO is cell-line dependent and exposure-time dependent.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. A concentration of 0.1% is often considered safe for nearly all cell types, including sensitive primary cells.
-
Recommendation: It is best practice to perform a dose-response curve with DMSO alone on your specific cell line to determine its tolerance. Always include a vehicle control (media with the same final concentration of DMSO, without this compound) in your experiments.
Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?
Yes, several advanced formulation strategies exist to enhance the solubility of poorly soluble drugs, although they require more specialized preparation:
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using cyclodextrins to form inclusion complexes that have an aqueous-soluble exterior.
-
Particle Size Reduction: Techniques like micronization or nanocrystal formulation increase the surface area-to-volume ratio, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix to create an amorphous form, which is more soluble than the crystalline form.
These methods are typically employed in later-stage drug development but can be adapted for research purposes if standard solvent-based approaches fail.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Gentle warming (to ~37°C) or brief sonication can also aid dissolution. Ensure you are using anhydrous, high-purity DMSO. |
| Stock solution appears cloudy or has particulates. | The concentration is above the solubility limit, or the compound has degraded. | Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO. Consider making a less concentrated stock solution. |
| Precipitation occurs immediately upon dilution into aqueous media. | Poor mixing technique or too low a final solvent concentration. | Add the stock solution dropwise into the aqueous media while vigorously vortexing or stirring. Try preparing an intermediate dilution in a solution with a higher serum concentration (e.g., 100% FBS) before the final dilution into the culture medium. |
| Cells in the vehicle control group are dying or showing signs of stress. | The final DMSO concentration is too high for your specific cell type. | Perform a DMSO toxicity test to determine the maximum tolerable concentration for your cells. Reduce the final DMSO concentration in your experiment to ≤0.1% if possible. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in aqueous-based experiments.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder and place it into a sterile vial.
-
Add the calculated volume of sterile DMSO to the vial. For example, for a 10 mM stock of this compound (Molar Mass ≈ 502.56 g/mol ), dissolve 5.03 mg in 1 mL of DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To prepare a working solution of this compound in an aqueous medium while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or appropriate culture vessels
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound and DMSO needed for your experiment. Aim for a final DMSO concentration of ≤0.5%.
-
Calculate the volume of stock solution required. Example: To make 10 mL of media with a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%, you would add 10 µL of a 10 mM stock solution in 100% DMSO to 9.99 mL of media.
-
Place the required volume of pre-warmed media into a sterile tube.
-
While vigorously vortexing the tube of media, add the calculated volume of the this compound stock solution drop-by-drop directly into the media. This is the critical step to prevent precipitation.
-
Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
Use the final working solution immediately to treat cells.
Visual Guides
Experimental Workflow
This diagram outlines the decision-making process for successfully dissolving and applying this compound in an experimental setting.
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
This compound is a potent inhibitor of protein synthesis. This action binds to ribosomes, inducing a "ribotoxic stress response" that activates key cellular signaling pathways, such as the p38 MAPK and JNK pathways, ultimately leading to apoptosis (cell death).
Caption: Simplified signaling cascade initiated by this compound.
References
Technical Support Center: Verrucarin A HPLC-UV Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-UV analysis of Verrucarin A. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the HPLC-UV analysis of this compound. Each issue is presented in a question-and-answer format with detailed solutions.
Peak Shape Problems
Question: Why is my this compound peak tailing or showing fronting?
Answer:
Peak tailing or fronting for this compound can be caused by several factors, often related to secondary interactions with the stationary phase, column issues, or improper mobile phase conditions.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: this compound, a macrocyclic trichothecene, can interact with residual silanol groups on the C18 column surface, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase. This can help to protonate the silanol groups and reduce unwanted interactions.
-
-
Column Overload: Injecting too concentrated a sample can saturate the column, causing peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: First, try flushing the column with a strong solvent like 100% acetonitrile or isopropanol. If this does not resolve the issue, replacing the guard column (if used) or the analytical column may be necessary.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition.
-
| Parameter | Condition Leading to Tailing | Recommended Action |
| Mobile Phase pH | Neutral or basic pH | Add 0.1% formic acid to the mobile phase. |
| Sample Concentration | High concentration | Dilute the sample. |
| Column Health | Contaminated or old column | Flush with strong solvent or replace the column. |
| Sample Solvent | Stronger than mobile phase | Dissolve sample in the initial mobile phase. |
Poor Resolution
Question: I am seeing poor resolution between my this compound peak and other components in my sample. How can I improve this?
Answer:
Poor resolution can be a result of inadequate separation conditions, leading to co-eluting peaks. Optimizing the mobile phase composition and gradient is crucial.
Possible Causes and Solutions:
-
Inadequate Mobile Phase Strength: The organic-to-aqueous ratio in your mobile phase may not be optimal for separating this compound from other compounds.
-
Solution: Adjust the gradient profile. A shallower gradient (slower increase in organic solvent concentration) can often improve the separation of closely eluting peaks.
-
-
Incorrect Solvent Choice: While acetonitrile is commonly used, methanol can offer different selectivity and may improve resolution in some cases.
-
Solution: Experiment with replacing acetonitrile with methanol in the mobile phase, or use a ternary mixture of water, acetonitrile, and methanol.
-
-
Column Efficiency: A loss of column efficiency due to aging or contamination will result in broader peaks and poorer resolution.
-
Solution: Replace the column with a new one of the same type. Ensure that the column specifications (e.g., particle size, length) are appropriate for the separation. Columns with smaller particle sizes generally provide higher efficiency.
-
| Parameter | Condition Leading to Poor Resolution | Recommended Action |
| Gradient Program | Too steep | Use a shallower gradient. |
| Mobile Phase Composition | Suboptimal selectivity | Try methanol instead of or in addition to acetonitrile. |
| Column Performance | Low efficiency | Replace the analytical column. |
Low Sensitivity
Question: The signal for my this compound peak is very low. How can I increase the sensitivity?
Answer:
Low sensitivity in HPLC-UV analysis of this compound can be due to its weak UV absorption, as well as other instrumental and methodological factors.
Possible Causes and Solutions:
-
Suboptimal Detection Wavelength: this compound and other trichothecenes often lack a strong chromophore, leading to weak UV absorbance. Detection is typically performed at lower UV wavelengths.
-
Solution: Ensure the UV detector is set to a wavelength between 200 nm and 225 nm. A wavelength of approximately 224 nm is often a good starting point for trichothecenes.[1]
-
-
Sample Concentration: The concentration of this compound in the sample may be below the detection limit of the method.
-
Solution: If possible, concentrate the sample before injection.
-
-
Detector Lamp Issue: An aging or failing UV lamp will result in decreased sensitivity.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
-
Mobile Phase Absorbance: Using a mobile phase that absorbs at the detection wavelength will increase baseline noise and reduce sensitivity.
-
Solution: Use high-purity HPLC-grade solvents and additives. Ensure that any additives, like formic acid, do not have high absorbance at the chosen wavelength.
-
| Parameter | Condition Leading to Low Sensitivity | Recommended Action |
| UV Wavelength | Not optimized for this compound | Set detector to ~224 nm. |
| Sample Concentration | Too low | Concentrate the sample prior to injection. |
| Detector Lamp | Old or failing | Check lamp energy and replace if needed. |
| Mobile Phase | High background absorbance | Use HPLC-grade solvents and check additive absorbance. |
Retention Time Shifts
Question: My this compound peak is eluting at different times in subsequent injections. What is causing this retention time variability?
Answer:
Shifts in retention time can be caused by a variety of factors, including changes in the mobile phase, column temperature, or pump performance.
Possible Causes and Solutions:
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection can lead to retention time drift, especially at the beginning of a run.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before the first injection and between runs.
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the mobile phase composition and affect retention times.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump Issues: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times.
-
Solution: Inspect the pump for any leaks and check the pressure pulsation. If necessary, service the pump, which may include replacing seals or cleaning/replacing check valves.
-
| Parameter | Condition Leading to Retention Time Shifts | Recommended Action |
| Column Equilibration | Insufficient equilibration time | Increase equilibration time before and between injections. |
| Mobile Phase | Inconsistent composition | Prepare fresh mobile phase; ensure proper pump mixing. |
| Temperature | Fluctuations in ambient temperature | Use a column oven to maintain a constant temperature. |
| HPLC Pump | Inconsistent flow rate | Check for leaks and service the pump if necessary. |
Experimental Protocol Example
This section provides a detailed methodology for a typical HPLC-UV analysis of this compound. This can be used as a starting point for method development and troubleshooting.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start with a higher aqueous percentage and gradually increase the organic phase. A representative gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30-80% B
-
15-17 min: 80-95% B
-
17-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 224 nm
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile or methanol. Further dilute with the initial mobile phase composition to create working standards.
-
Sample Extraction: The extraction procedure will depend on the sample matrix. A common approach for mycotoxins in agricultural commodities involves extraction with an acetonitrile/water mixture, followed by a clean-up step using solid-phase extraction (SPE) cartridges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound standards?
A1: Acetonitrile or methanol are suitable solvents for preparing stock solutions of this compound. For injection, it is recommended to dilute the stock solution in the initial mobile phase to avoid peak distortion.
Q2: Can I use an isocratic method for this compound analysis?
A2: While an isocratic method might be possible for simple sample matrices, a gradient elution is generally recommended for complex samples to achieve better separation of this compound from other components and to elute strongly retained compounds from the column.
Q3: Is a guard column necessary for this compound analysis?
A3: Using a guard column is highly recommended, especially when analyzing complex samples. It helps to protect the analytical column from contamination and extends its lifetime.
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors, including:
-
An old or failing detector lamp.
-
Air bubbles in the system.
-
Contaminated or improperly mixed mobile phase.
-
Leaks in the system.
-
A contaminated detector flow cell.
Q5: What should I do if I don't see any peaks at all?
A5: If no peaks are observed, check the following:
-
Ensure the detector lamp is on.
-
Verify that there is mobile phase flow and the pump is running.
-
Confirm that a sample was injected and that the injection volume is appropriate.
-
Check all connections to ensure there are no major leaks.
-
Make sure the detector and data acquisition software are configured correctly.
Visualizations
References
Improving the yield of Verrucarin A extraction from fungal cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Verrucarin A extracted from fungal cultures.
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of this compound-producing fungi and the subsequent extraction of the compound.
Issue 1: Low or No Fungal Growth
Question: My fungal culture (Myrothecium roridum or Myrothecium verrucaria) is showing slow or no growth. What are the potential causes and solutions?
Answer: Suboptimal fungal growth is a primary bottleneck for achieving high yields of this compound. Several factors related to the culture conditions and medium composition can contribute to this issue.
-
Potential Causes & Solutions:
-
Inappropriate Culture Medium: The nutrient composition of the medium is critical. Ensure that the medium provides adequate carbon and nitrogen sources. Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used for the growth of Myrothecium species. For submerged cultures, a soy flour-corn meal medium has been shown to support good mycelial growth.
-
Suboptimal Physical Parameters: Myrothecium species have optimal temperature and pH ranges for growth. Generally, a temperature between 22°C and 28°C and a pH of 5.5 are suitable. Incubation in continuous darkness can also positively influence the production of macrocyclic trichothecenes.
-
Contamination: Bacterial or cross-contamination with other fungal species can inhibit the growth of the target fungus. Strict aseptic techniques are paramount during inoculation and handling. The use of sterile media and equipment is essential. If bacterial contamination is a recurring issue, consider adding antibiotics to the culture medium.
-
Poor Quality Inoculum: The age and viability of the fungal inoculum can affect growth. Use a fresh, actively growing culture for inoculation.
-
Issue 2: Good Fungal Growth but Low this compound Yield
Question: I have a healthy and abundant fungal biomass, but the yield of this compound is disappointingly low. How can I enhance its production?
Answer: Achieving high fungal biomass does not always guarantee a high yield of the desired secondary metabolite. The biosynthesis of this compound can be influenced by specific environmental and nutritional cues.
-
Potential Causes & Solutions:
-
Inadequate Precursors in the Medium: The biosynthesis of this compound, a trichothecene, follows the mevalonate pathway, starting with farnesyl pyrophosphate (FPP)[1]. Ensure the culture medium contains sufficient carbon sources, as higher carbon content is often associated with increased production of macrocyclic trichothecenes[1].
-
Suboptimal Temperature and CO₂ Levels: The production of this compound is sensitive to temperature and carbon dioxide concentration. Studies on Myrothecium verrucaria have shown that the biosynthesis of this compound significantly increases at higher temperatures, around 35°C[2]. Elevated CO₂ levels (1550-1650 mg/m³) in combination with optimal temperatures (26-30°C) have also been found to maximize this compound levels[2].
-
Incorrect Harvest Time: The production of secondary metabolites like this compound can be growth-phase dependent. It is advisable to perform a time-course study to determine the optimal incubation period for maximal this compound accumulation.
-
Choice of Fungal Strain: Different strains of the same fungal species can exhibit significant variations in their ability to produce specific secondary metabolites. It may be beneficial to screen different isolates of Myrothecium to identify a high-yielding strain.
-
Issue 3: Difficulties During the Extraction Process
Question: I am encountering problems such as emulsions and low recovery during the solvent extraction of this compound. What can I do to improve the extraction efficiency?
Answer: The physical and chemical properties of the fungal biomass and the extraction solvent system can lead to challenges during the extraction process.
-
Potential Causes & Solutions:
-
Emulsion Formation: Emulsions can form during liquid-liquid extraction, especially when dealing with complex biological matrices. To break emulsions, you can try adding a saturated NaCl solution, centrifuging the mixture at a higher speed, or filtering the entire mixture through a bed of Celite.
-
Inefficient Extraction Solvent: The choice of solvent is crucial for selectively extracting this compound. Ethyl acetate is a commonly used and effective solvent for extracting this compound from Myrothecium roridum cultures[3]. A mixture of chloroform and methanol (1:1) has also been used for extracting fungal metabolites.
-
Degradation of this compound: this compound, like other mycotoxins, can be susceptible to degradation under certain conditions. It is advisable to work at cooler temperatures during the extraction process and to avoid prolonged exposure to harsh pH conditions or strong light. Evaporation of the solvent should be done under reduced pressure at a moderate temperature (e.g., 40°C). Stock solutions of the purified compound are typically stored at -20°C.
-
Irreversible Adsorption: During purification steps involving column chromatography, the target compound can irreversibly adsorb to the stationary phase, such as silica gel, leading to significant sample loss. If this is suspected, alternative purification techniques like high-speed countercurrent chromatography (HSCCC) could be considered.
-
Diagrams
Caption: Simplified overview of the this compound biosynthetic pathway.
Caption: A generalized workflow for this compound production and extraction.
References
Technical Support Center: Verrucarin A-Induced Apoptosis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Verrucarin A-induced apoptosis assays.
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound-induced apoptosis?
This compound, a macrocyclic trichothecene, is a potent protein synthesis inhibitor that induces apoptosis in cancer cells through multiple signaling pathways.[1][2][3] Key mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress triggers downstream apoptotic signaling.[2][4]
-
Activation of Stress-Activated Protein Kinases: It activates p38 MAPK, a key regulator of cellular stress responses that can lead to apoptosis.
-
Inhibition of Pro-Survival Pathways: this compound suppresses critical pro-survival signaling cascades, including the Akt/NF-κB/mTOR and EGFR/Akt/ERK pathways, which are often overactive in cancer cells.
-
Mitochondrial (Intrinsic) Pathway Activation: The increase in ROS and altered signaling leads to changes in the Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and the release of cytochrome c into the cytosol.
-
Caspase Activation: Released cytochrome c triggers the activation of caspase-3 and caspase-9, leading to the cleavage of key cellular substrates like PARP and ultimately, apoptotic cell death.
-
Extrinsic Pathway Involvement: In some contexts, this compound can enhance TNF-α-induced apoptosis by upregulating Fas expression through an NF-κB-mediated mechanism, engaging the extrinsic apoptotic pathway.
2. Which cell lines are sensitive to this compound-induced apoptosis?
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including:
-
Breast cancer (MDA-MB-231, T47D, MCF-7)
-
Prostate cancer (LNCaP, PC-3)
-
Pancreatic ductal adenocarcinoma
It is important to note that the sensitivity and optimal treatment conditions (concentration and time) will vary between cell lines.
3. What are the most common sources of variability in cell-based apoptosis assays?
Variability in apoptosis assays can arise from several factors:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can alter cellular responses.
-
Cell Health: Using unhealthy or over-confluent cells can lead to spontaneous apoptosis and inconsistent results.
-
Reagent Quality and Handling: Improper storage or degradation of reagents, such as Annexin V or caspase substrates, can lead to weak or no signal.
-
Experimental Timing: Apoptosis is a dynamic process. Assaying too early or too late can miss the peak of the apoptotic response.
-
Operator Variability: Differences in pipetting, washing, and cell handling techniques can introduce significant variability.
Troubleshooting Guides
Annexin V/PI Staining Assay
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control group | 1. Cells are unhealthy or were over-confluent before harvesting. 2. Harsh cell handling (e.g., excessive trypsinization, vigorous pipetting) damaged cell membranes. 3. Spontaneous apoptosis due to nutrient deprivation. | 1. Use cells in the logarithmic growth phase and ensure they are not over-confluent. 2. Use a gentle cell detachment method (e.g., Accutase or brief trypsinization) and handle cells gently. 3. Ensure fresh media and appropriate culture conditions. |
| Weak or no Annexin V signal in the treated group | 1. This compound concentration or incubation time was insufficient to induce apoptosis. 2. Annexin V binding buffer lacks sufficient calcium, or EDTA was used during cell detachment. 3. Reagents (Annexin V, PI) have expired or were stored improperly. | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Use the provided binding buffer and avoid EDTA-containing solutions for cell detachment. 3. Use fresh reagents and verify their performance with a positive control (e.g., staurosporine). |
| High percentage of PI positive cells (necrosis) | 1. This compound concentration is too high, causing rapid cell death and necrosis instead of apoptosis. 2. Cells were harvested too late after treatment, leading to secondary necrosis. 3. Mechanical damage to cells during processing. | 1. Lower the concentration of this compound. 2. Perform a time-course experiment to identify the optimal window for detecting apoptosis. 3. Handle cells gently throughout the staining procedure. |
Caspase Activity Assay
| Problem | Possible Cause | Solution |
| High background signal in control samples | 1. Contamination of reagents or samples. 2. Non-specific substrate cleavage. | 1. Use fresh, sterile reagents. 2. Include a negative control with a caspase inhibitor to determine the level of non-specific activity. |
| Low or no signal in treated samples | 1. Insufficient induction of apoptosis (wrong dose or time). 2. Inefficient cell lysis, leading to low protein yield. 3. Degradation of caspases in the lysate due to improper handling (e.g., not keeping samples on ice). 4. Reagent issues (e.g., expired substrate, DTT not added to reaction buffer). | 1. Optimize this compound concentration and treatment duration. 2. Ensure complete cell lysis by following the kit protocol; verify protein concentration. 3. Keep cell lysates on ice at all times. 4. Use fresh reagents and ensure all components are added as per the protocol. |
Western Blotting for Apoptosis Markers (e.g., Cleaved Caspase-3, Cleaved PARP)
| Problem | Possible Cause | Solution |
| No or weak signal for cleaved proteins | 1. Insufficient apoptosis induction. 2. Low protein loading amount. 3. Poor antibody quality or incorrect antibody dilution. 4. Inefficient protein transfer to the membrane. | 1. Confirm apoptosis induction with another method (e.g., Annexin V) and optimize treatment. 2. Load sufficient protein (20-30 µg for treated cell lines, up to 100 µg for tissue samples). 3. Use a validated antibody at the recommended dilution; include a positive control lysate. 4. Optimize transfer conditions (time, voltage); use a 0.2 µm pore size membrane for small proteins like cleaved caspases. |
| High background | 1. Insufficient blocking of the membrane. 2. Antibody concentration is too high. 3. Inadequate washing. | 1. Block for at least 1 hour at room temperature with 5% non-fat milk or BSA. 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of wash steps. |
| Non-specific bands | 1. Primary antibody is not specific enough. 2. Protein degradation in the sample. | 1. Use a highly specific monoclonal antibody; validate with a positive control. 2. Add protease inhibitors to the lysis buffer and keep samples on ice. |
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability (72h)
| Cell Line | IC50 (nM) |
| MDA-MB-231 | ~10-20 |
| MCF-7 | ~5-15 |
| PC-3 | ~2-10 |
| LNCaP | ~1-5 |
Note: These are approximate values based on published literature and should be experimentally determined for your specific cell line and conditions.
Table 2: Example Quantification of Apoptosis by Annexin V/PI Staining after 48h Treatment with this compound in MDA-MB-231 cells
| This compound Conc. (nM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 94.5 ± 2.5 | 3.1 ± 1.1 | 2.4 ± 0.9 |
| 10 | 65.2 ± 4.1 | 20.5 ± 3.2 | 14.3 ± 2.7 |
| 25 | 30.8 ± 3.8 | 45.6 ± 4.5 | 23.6 ± 3.1 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Example Densitometric Analysis of Apoptosis-Related Proteins after 48h Treatment with this compound in MDA-MB-231 cells
| This compound Conc. (nM) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2/Bax Ratio |
| 0 (Control) | 1.0 | 1.0 | 4.1 ± 0.5 |
| 10 | 3.8 ± 0.4 | 3.1 ± 0.3 | 1.5 ± 0.2 |
| 25 | 6.5 ± 0.7 | 5.9 ± 0.6 | 0.6 ± 0.1 |
Data are presented as mean ± SD from three independent experiments, normalized to the control and a loading control (e.g., β-actin).
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
-
Induce Apoptosis: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period. Include an untreated control.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or brief trypsinization. Crucially, avoid EDTA as it interferes with Annexin V binding.
-
Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells with cold PBS. Repeat.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately by flow cytometry. Do not wash the cells after staining.
Colorimetric Caspase-3 Activity Assay
-
Induce Apoptosis: Treat cells with this compound as described above.
-
Harvest and Lyse Cells: Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Prepare Lysate: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in a 96-well plate.
-
Prepare the 2X Reaction Buffer containing 10 mM DTT. Add 50 µL to each sample.
-
Add 5 µL of the DEVD-pNA substrate (4 mM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples with the untreated control.
Western Blot for Cleaved Caspase-3
-
Sample Preparation: After this compound treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: General workflow for apoptosis assay experiments.
References
- 1. Mycotoxin this compound inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of cell proliferation and induction of apoptosis in pancreatic ductal adenocarcinoma cells by this compound, a macrocyclic trichothecene, is associated with the inhibition of Akt/NF-кB/mTOR prosurvival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture contamination issues when working with Verrucarin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verrucarin A in a cell culture setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a potent mycotoxin belonging to the trichothecene family, produced by various fungi.[1] Its primary mechanism of action is the inhibition of protein biosynthesis by binding to the ribosomal peptidyl transferase center, which prevents peptide bond formation.[1][2] This disruption of protein synthesis leads to a ribotoxic stress response, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in eukaryotic cells.[2][3]
Q2: My cells are dying after treatment with this compound, but the media has also turned cloudy and yellow. Is this due to the compound's toxicity or do I have a contamination?
This is a critical distinction to make. A sudden change in media color to yellow and the appearance of turbidity are classic signs of bacterial contamination. While this compound is highly cytotoxic, it does not typically cause rapid changes in the pH or clarity of the culture medium. Therefore, it is highly likely you have a bacterial contamination that is occurring concurrently with the compound's cytotoxic effects.
Q3: I've noticed filamentous structures floating in my culture after treating with this compound. What could this be?
The presence of filamentous, fuzzy, or thread-like structures is a strong indicator of fungal (mold) contamination. This compound itself is a fungal metabolite, so it is crucial to ensure that your stock solution is sterile. If the contamination appears after the addition of this compound, your stock solution could be the source.
Q4: My cells are growing slower than expected and some appear vacuolated, but the media is clear. What might be the issue?
This scenario could be due to several factors:
-
Mycoplasma Contamination: These are small bacteria that do not cause the typical turbidity of other bacterial contaminations but can significantly alter cell growth, morphology, and metabolism.
-
This compound Cytotoxicity: The observed effects could be a manifestation of the compound's cytotoxic or cytostatic properties at the concentration used. Cells undergoing apoptosis often exhibit morphological changes, including vacuolization, before detaching.
-
Chemical Contamination: Impurities in the this compound preparation or interactions with media components could also lead to these cellular stress responses.
Q5: How should I prepare a sterile stock solution of this compound for my cell culture experiments?
This compound is typically dissolved in a sterile, cell-culture grade solvent such as Dimethyl Sulfoxide (DMSO). To ensure sterility, the concentrated stock solution should be passed through a 0.22 µm syringe filter that is compatible with the solvent (e.g., PTFE for DMSO). It is recommended to prepare small aliquots of the sterile stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q6: What are the key safety precautions I should take when working with this compound?
This compound is highly toxic and should be handled with extreme caution in a laboratory setting. Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the powdered form and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of aerosols.
-
Waste Disposal: All contaminated materials, including pipette tips, culture vessels, and media, must be decontaminated (e.g., with bleach or by autoclaving) and disposed of as hazardous waste according to your institution's guidelines.
-
Spill Cleanup: In case of a spill, decontaminate the area thoroughly with a suitable disinfectant, such as a 10% bleach solution, followed by a water rinse. Absorb large spills with an inert material and dispose of it as hazardous waste.
Section 2: Troubleshooting Guides
Guide 1: Distinguishing Cytotoxicity from Microbial Contamination
| Observation | Likely Cause: this compound Cytotoxicity | Likely Cause: Microbial Contamination | Recommended Action |
| Media Appearance | Clear, no rapid pH change (color remains stable). | Cloudy/turbid, rapid yellowing (bacterial); fuzzy clumps/film (fungal). | Immediately inspect a sample of the media under a microscope. |
| Cell Morphology (Microscopy) | Cells show signs of apoptosis: rounding, shrinkage, membrane blebbing, detachment from the plate. | Bacteria: small, motile particles between cells. Fungi: visible hyphae or budding yeast. | Discard contaminated cultures. If cytotoxicity is suspected, perform a dose-response experiment and a cell viability assay. |
| Rate of Cell Death | Dose-dependent and time-dependent. | Often rapid and widespread, affecting all wells of a plate. | Review aseptic technique. Test all reagents (media, serum, this compound stock) for contamination. |
| Control Wells (Vehicle Only) | Healthy, confluent cell monolayer. | Also show signs of contamination. | This confirms the source of contamination is likely not the this compound stock. Check other reagents and incubator conditions. |
Guide 2: Inconsistent or Unexpected Experimental Results
| Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected cytotoxicity | Compound Degradation: this compound may be unstable in aqueous media over long incubation periods. Cell Resistance: The cell line used may be inherently resistant to this compound. Incorrect Concentration: Errors in stock solution preparation or dilution. | Minimize Incubation Time: Conduct shorter-term experiments if possible. Confirm Stock Concentration: Re-verify calculations and consider a fresh preparation of the stock solution. Use a Sensitive Cell Line: Include a positive control cell line known to be sensitive to this compound. |
| Higher than expected cytotoxicity | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. Contamination: A low-level, undetected contamination could be exacerbating cell death. | Include a Vehicle Control: Always test the highest concentration of the solvent used on your cells. Keep DMSO concentrations below 0.5% (v/v). Test for Mycoplasma: Regularly screen your cell cultures for mycoplasma contamination. |
| Poor Reproducibility | Inconsistent Cell Seeding: Variation in the number of cells plated per well. Compound Precipitation: this compound may precipitate out of solution at higher concentrations in aqueous media. Inconsistent Incubation Times: Variations in the duration of compound exposure. | Standardize Cell Plating: Ensure a homogenous cell suspension and use calibrated pipettes. Check Solubility: Visually inspect the media for any signs of precipitation after adding this compound. Maintain Consistent Timings: Adhere strictly to the planned incubation periods for all experiments. |
Section 3: Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines (IC50 Values)
| Cell Line | Cell Type | IC50 (nM) | Incubation Time | Reference |
| LNCaP | Human Prostate Cancer | Data not available | 48h | |
| PC-3 | Human Prostate Cancer | Data not available | 48h | |
| MCF-7 | Human Breast Cancer | Cytotoxic at low nM concentrations | Not specified | |
| HeLa | Human Cervical Cancer | Cytotoxic at low nM concentrations | Not specified | |
| Normal Liver Cells | Non-cancerous | Not cytotoxic at concentrations effective against cancer cells | Not specified |
Note: Specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the readily available literature. It is strongly recommended that researchers perform their own dose-response experiments to determine the precise IC50 for their specific cell line and experimental conditions.
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
0.22 µm sterile syringe filter (PTFE membrane recommended for DMSO)
-
Sterile syringe
Procedure:
-
Safety First: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (lab coat, gloves, safety goggles).
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolution: Carefully weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO to achieve the final concentration.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe and attach the 0.22 µm PTFE syringe filter.
-
Aliquoting: Filter the solution into sterile microcentrifuge tubes, creating small-volume aliquots (e.g., 10-20 µL) to minimize freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: MTT Cytotoxicity Assay with this compound
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a "vehicle control" with the highest concentration of DMSO used and an "untreated control" with medium only.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions (or control solutions) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Section 5: Visualizations
Caption: Troubleshooting workflow for identifying the cause of unexpected cell culture issues when using this compound.
Caption: Simplified signaling pathway of this compound, leading to inhibition of protein synthesis and pro-survival pathways, ultimately inducing apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mycotoxin this compound inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in Verrucarin A quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Verrucarin A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: In the context of liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the quantification, potentially leading to erroneous results.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike. This involves comparing the peak area of a this compound standard in a clean solvent to the peak area of a blank sample extract that has been spiked with the same concentration of the standard. A significant difference between these two signals indicates the presence of matrix effects.
The percentage of the matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100%
A value of 100% suggests no matrix effect, a value below 100% indicates ion suppression, and a value above 100% points to ion enhancement.
Q3: What are the primary strategies to minimize matrix effects in this compound analysis?
A3: There are three main strategies to combat matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering components from the sample matrix before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for mycotoxin analysis.
-
Chromatographic Separation: Optimizing the LC method can help separate this compound from co-eluting matrix components, thereby reducing their impact on ionization.
-
Compensation through Calibration: This involves using a calibration technique that accounts for the matrix effect. The most common methods are matrix-matched calibration, the standard addition method, and the use of stable isotope-labeled internal standards (isotope dilution analysis).
Troubleshooting Guide
Problem: Poor recovery of this compound during sample preparation.
| Possible Cause | Suggested Solution |
| Inefficient extraction solvent | Optimize the extraction solvent. For trichothecenes like this compound, aqueous acetonitrile solutions (e.g., 84% acetonitrile in water) with additives like formic acid have been shown to be effective. |
| Inappropriate clean-up step | Evaluate the clean-up method. Dispersive solid-phase extraction (d-SPE) with a combination of sorbents like C18 and primary-secondary amine (PSA) can be effective for cleaning up cereal extracts for trichothecene analysis. |
| Analyte loss during solvent evaporation | If an evaporation step is used, ensure it is not too harsh. Use a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). |
Problem: Significant ion suppression or enhancement observed.
| Possible Cause | Suggested Solution |
| Co-elution of matrix components | Improve chromatographic separation by modifying the mobile phase gradient, changing the analytical column, or adjusting the flow rate. |
| High concentration of matrix components | Dilute the sample extract. This is a simple and effective way to reduce matrix effects, provided the this compound concentration remains above the limit of quantification (LOQ). |
| Inadequate sample clean-up | Implement a more rigorous sample clean-up protocol, such as Solid-Phase Extraction (SPE) or a QuEChERS-based method, to remove a wider range of interferences. |
| Sub-optimal ionization source parameters | Optimize the ion source parameters on the mass spectrometer, such as temperature and gas flows, to ensure efficient ionization of this compound. |
Data Presentation: Impact of Matrix and Clean-up on Mycotoxin Recovery
The following table summarizes recovery data for various trichothecenes (including this compound precursors) in cereal matrices, demonstrating the effectiveness of specific extraction and clean-up protocols.
| Mycotoxin | Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| HT-2 Toxin | White Rice | 10 | 88.2 | 1.8 | |
| 50 | 91.5 | 1.2 | |||
| 100 | 92.1 | 0.5 | |||
| T-2 Toxin | White Rice | 10 | 89.5 | 3.2 | |
| 50 | 92.8 | 2.5 | |||
| 100 | 91.7 | 1.3 | |||
| Deoxynivalenol | White Rice | 10 | 85.3 | 4.5 | |
| 50 | 88.7 | 3.1 | |||
| 100 | 90.2 | 2.2 |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and d-SPE Clean-up for Trichothecenes in Cereals
This protocol is adapted from methods developed for the simultaneous determination of trichothecene mycotoxins in cereals.
1. Sample Extraction: a. Weigh 4 g of a homogenized ground cereal sample into a 50 mL centrifuge tube. b. Add 10 mL of 84% aqueous acetonitrile containing 1% formic acid. c. Vortex vigorously for 1 minute. d. Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). e. Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 10 minutes.
2. Dispersive SPE (d-SPE) Clean-up: a. Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a mixture of magnesium sulfate, primary-secondary amine (PSA), and C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.
3. Final Preparation: a. Take the final supernatant and filter it through a 0.22 µm syringe filter. b. The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are general LC-MS/MS parameters that can be used as a starting point for this compound analysis. Optimization will be required for your specific instrumentation and matrix.
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. As a starting point, other macrocyclic trichothecenes can provide an indication of the likely fragmentation patterns.
Visualizing the Workflow
Decision Tree for Mitigating Matrix Effects
This diagram illustrates a logical workflow for addressing matrix effects during method development for this compound quantification.
Caption: A decision-making workflow for addressing matrix effects.
Sample Preparation Workflow Diagram
This diagram outlines the key steps in the QuEChERS-based sample preparation protocol.
Caption: A streamlined workflow for sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Disposal of Verrucarin A
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Verrucarin A. Due to its extreme toxicity, strict adherence to these protocols is crucial to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
A1: this compound is a highly potent mycotoxin belonging to the trichothecene family. It is classified as extremely hazardous due to its high acute toxicity. Ingestion, inhalation, or skin contact can be fatal.[1] this compound is a powerful inhibitor of protein synthesis, which can lead to severe skin irritation, dermatitis, and other critical health effects.
Q2: What are the primary routes of exposure to this compound in a laboratory setting?
A2: The main routes of exposure in a laboratory are through the inhalation of aerosols, direct skin contact, and accidental ingestion. Even minuscule amounts of this compound can be harmful.
Q3: What immediate actions should be taken in case of accidental exposure to this compound?
A3: In the event of any exposure, it is critical to seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical team.
-
Skin Contact: Immediately wash the affected skin with an abundance of soap and water for a minimum of 15 minutes and remove any contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle, continuous stream of water for at least 15 minutes, ensuring the eyelids are held open.
-
Inhalation: Move the individual to an area with fresh air without delay.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Q4: What personal protective equipment (PPE) is mandatory when working with this compound?
A4: A comprehensive PPE ensemble is required. This includes a laboratory coat, a disposable gown, two pairs of nitrile gloves, and safety goggles. All manipulations of this compound, particularly in its solid form, must be performed within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to prevent the inhalation of any aerosols.
Q5: How should this compound be stored?
A5: this compound should be stored in a cool, dry, and well-ventilated location in a tightly sealed and clearly labeled container. It must be kept in a designated, secure area with restricted access, away from any incompatible substances.
Q6: Is autoclaving an effective method for neutralizing this compound?
A6: No, this compound is a heat-stable compound and is not effectively inactivated by standard autoclaving procedures.
Troubleshooting Guides
Issue: I suspect my outer gloves have been contaminated with this compound.
Solution:
-
Without touching your skin with the potentially contaminated surface, carefully remove the outer pair of gloves.
-
Place the contaminated gloves into a designated hazardous waste container.
-
Thoroughly wash your hands with soap and water.
-
If there is any suspicion that the inner gloves are also contaminated, remove them and repeat the handwashing procedure.
Issue: I have observed a small amount of crystalline this compound on the exterior of its primary container.
Solution:
-
Do not touch the container with unprotected hands. Always wear appropriate PPE, including double gloves.
-
Carefully decontaminate the outside of the container using a cloth lightly moistened with a 3-5% sodium hypochlorite solution.
-
Wipe the container with a new, clean cloth dampened with water to remove any residual bleach.
-
All cleaning materials must be disposed of as hazardous waste.
Issue: The analytical balance used for weighing this compound may be contaminated.
Solution:
-
Confirm that the balance is situated within a chemical fume hood.
-
Wear all required PPE.
-
Gently wipe all surfaces of the balance with a cloth dampened with a 3-5% sodium hypochlorite solution.
-
After decontamination, wipe the surfaces with a cloth dampened with 70% ethanol to remove any corrosive bleach residue.
-
Dispose of all cleaning materials in a designated hazardous waste container.
Quantitative Data
Table 1: Quantitative Toxicity Data for this compound
| Parameter | Value | Species | Route of Administration |
| LD50 | 0.8 mg/kg | Rat | Intravenous[1] |
| Occupational Exposure Limit (OEL) | Not Established | - | - |
Important Note: There are no established Occupational Exposure Limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH. The provided LD50 value indicates extreme toxicity, and therefore, all work must be conducted with the highest level of caution to prevent any exposure.
Experimental Protocols
Protocol 1: Decontamination of Surfaces Contaminated with this compound
Materials:
-
Freshly prepared 3-5% Sodium Hypochlorite solution
-
70% Ethanol
-
Absorbent pads or cloths
-
Appropriate PPE (lab coat, gown, double gloves, safety goggles)
-
Labeled hazardous waste disposal bags
Procedure:
-
Perform this procedure in a well-ventilated area, ideally within a chemical fume hood.
-
Don the appropriate PPE.
-
Gently wipe the contaminated surface with an absorbent pad dampened with the 3-5% sodium hypochlorite solution. To prevent the formation of aerosols, do not spray the solution directly onto the surface.
-
Allow the solution to remain in contact with the surface for a minimum of 10-15 minutes.
-
Wipe the surface with a new absorbent pad dampened with 70% ethanol to remove any corrosive sodium hypochlorite residue.
-
Dispose of all used absorbent pads and PPE in a clearly labeled hazardous waste bag.
Protocol 2: Emergency Spill Cleanup for this compound
Materials:
-
Spill kit containing:
-
Absorbent powder or pads
-
3-5% Sodium Hypochlorite solution
-
70% Ethanol
-
Forceps or tongs
-
Two pairs of chemical-resistant gloves
-
Disposable gown
-
Safety goggles or face shield
-
Labeled hazardous waste disposal bags
-
Procedure:
-
Evacuate and Secure the Area: Immediately alert others and evacuate the immediate vicinity of the spill. Restrict access to the area.
-
Don PPE: Put on all necessary personal protective equipment from the spill kit.
-
Contain the Spill: For a liquid spill, cover it with absorbent pads. For a solid spill, gently cover it with a damp absorbent pad to prevent dust from becoming airborne.
-
Decontaminate:
-
Carefully apply the 3-5% sodium hypochlorite solution to the absorbent material, starting from the outer edge of the spill and working inwards.
-
Allow for a contact time of at least 30 minutes.
-
-
Collect Waste: Using forceps, carefully gather all contaminated materials, including absorbent pads and any broken glass, and place them into a hazardous waste bag.
-
Clean the Spill Area:
-
Decontaminate the spill area with the sodium hypochlorite solution as outlined in Protocol 1.
-
Follow up with a wipe-down using 70% ethanol.
-
-
Dispose of Waste: Seal the hazardous waste bag and place it inside a second bag. Clearly label it as "Hazardous Waste: this compound."
-
Personal Decontamination: Carefully remove PPE to avoid self-contamination and dispose of it as hazardous waste. Thoroughly wash your hands and any potentially exposed skin with soap and water.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's policy.
Protocol 3: Disposal of this compound Waste
Procedure:
-
Segregation: All waste that has come into contact with this compound, including any remaining stock, contaminated laboratory supplies (e.g., pipette tips, tubes), cleaning materials, and PPE, must be segregated as hazardous chemical waste.
-
Packaging:
-
Collect solid waste in a designated, leak-proof, and puncture-resistant container with a secure lid.
-
Collect liquid waste in a compatible, sealed container.
-
All waste containers must be clearly labeled with "Hazardous Waste: this compound" and any other institutionally required hazard information.
-
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, ensuring compliance with all local, state, and federal regulations. Never dispose of this compound waste down the sanitary sewer or in the regular trash.
Visualizations
References
Troubleshooting inconsistent results in Verrucarin A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with Verrucarin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a type D macrocyclic trichothecene mycotoxin produced by various fungi. Its primary mechanism of action is the inhibition of protein synthesis, which subsequently induces cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways involved in cell survival and proliferation. These include the inhibition of the pro-survival Akt/NF-κB/mTOR signaling pathway and the modulation of the EGFR/MAPK/Akt signaling cascade.[1][2]
Q3: What is the appropriate solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability.[3] For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of trichothecenes like this compound can be affected by the solvent and storage temperature, with acetonitrile also being a suitable solvent for some trichothecenes.[4]
Q4: Are there any specific safety precautions to consider when working with this compound?
Yes, this compound is a potent toxin. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation. Procedures for the safe disposal of contaminated materials should be strictly followed.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
Problem: High variability in IC50 values for this compound across replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell counts for each experiment. |
| Variations in Drug Concentration | Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the drug in the culture medium. |
| Cell Culture Conditions | Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase at the time of treatment. Monitor and control incubator conditions (CO2, temperature, humidity) closely. The differentiation status of cells can also influence their sensitivity to toxins. |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint for consistent results. |
| Assay Protocol Variability | Standardize all steps of the MTT assay, including incubation times with MTT reagent and solubilization solution. Ensure complete dissolution of formazan crystals before reading the absorbance. |
| Compound Stability | Minimize the exposure of this compound solutions to light and ensure proper storage. Consider the stability of the compound in the culture medium over the duration of the experiment. |
Issues with Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem: Difficulty in distinguishing between apoptotic, necrotic, and live cell populations.
| Possible Cause | Suggested Solution |
| Suboptimal Staining | Titrate Annexin V and Propidium Iodide (PI) concentrations to determine the optimal staining for your cell type. Ensure the use of a calcium-containing binding buffer, as Annexin V binding is calcium-dependent. |
| Cell Handling | Handle cells gently during harvesting and staining to minimize mechanical damage that can lead to false-positive PI staining. For adherent cells, use a gentle detachment method. |
| Incorrect Gating Strategy | Use appropriate controls (unstained, single-stained) to set up the flow cytometer and define the quadrants for live, early apoptotic, late apoptotic, and necrotic cells. |
| Timing of Analysis | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting early and late apoptotic events after this compound treatment. |
| Cell Density | Use a consistent and optimal cell density for staining. Overly confluent or sparse cultures can affect the cellular response to this compound. |
Problems in Western Blot Analysis of Signaling Pathways
Problem: Weak or inconsistent bands for target proteins in the Akt/mTOR or MAPK pathways.
| Possible Cause | Suggested Solution |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by sonication or other appropriate methods. |
| Low Protein Concentration | Quantify protein concentration using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample. |
| Suboptimal Antibody Dilution | Optimize the concentration of primary and secondary antibodies. Refer to the manufacturer's datasheet for recommended dilutions and perform a titration if necessary. |
| Inefficient Protein Transfer | Ensure proper assembly of the transfer stack. For high molecular weight proteins, consider a longer transfer time or a lower methanol concentration in the transfer buffer. |
| Blocking and Washing Steps | Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour. Perform thorough washes between antibody incubations to reduce background noise. |
| Timing of Cell Lysis | The activation state of signaling pathways can be transient. Lyse cells at the optimal time point after this compound treatment to capture the desired changes in protein phosphorylation or expression. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| LNCaP | Prostate Cancer | ~2.5 nM | |
| PC-3 | Prostate Cancer | ~5.0 nM | |
| MDA-MB-231 | Breast Cancer | Not explicitly stated | |
| Human Lymphocytes | (Mixed B and T cells) | 9 pg/ml |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the incubation time.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use appropriate compensation and gating strategies to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound induced apoptosis signaling pathways.
Caption: General experimental workflow for this compound studies.
References
- 1. Mycotoxin this compound inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Verrucarin A Cytotoxicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Verrucarin A in cytotoxicity studies. Our aim is to help you navigate common experimental challenges and optimize your protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxicity?
A1: this compound is a trichothecene mycotoxin that primarily induces cytotoxicity by inhibiting protein biosynthesis.[1] It achieves this by preventing the peptidyl transferase activity on the ribosome.[1] Additionally, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of various signaling pathways, including the EGFR/MAPK/Akt and Akt/NF-kB/mTOR pathways.[2][3][4]
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
A2: Based on published data, this compound is potent in the low nanomolar range. For initial experiments, a concentration range of 1 nM to 1 µM is recommended to determine the IC50 value in your specific cell line.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Q4: Is this compound cytotoxic to all cell types?
A4: this compound has demonstrated potent cytotoxicity against various cancer cell lines. However, its cytotoxic efficacy can vary significantly between different cell lines. Some studies suggest it may be less toxic to normal, non-cancerous cells at concentrations that are cytotoxic to cancer cells. It is crucial to determine the IC50 value for each cell line used in your experiments.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity results between replicate wells.
-
Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension flask or tube periodically while plating. Use a calibrated multichannel pipette and ensure all tips are dispensing equal volumes.
-
-
Possible Cause 2: Edge effects in the microplate. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals (in MTT/XTT assays). If the formazan product is not fully solubilized, absorbance readings will be inaccurate.
-
Solution: After adding the solubilization buffer, ensure thorough mixing by gently pipetting up and down or using a plate shaker. Visually inspect the wells to confirm that all purple crystals have dissolved before reading the plate.
-
Issue 2: No dose-dependent cytotoxic effect observed.
-
Possible Cause 1: Incorrect concentration range. The concentrations of this compound used may be too high (leading to 100% cell death across all concentrations) or too low (showing no effect).
-
Solution: Perform a preliminary range-finding experiment using a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify a more targeted range for your definitive assay.
-
-
Possible Cause 2: Insufficient incubation time. The duration of exposure to this compound may not be long enough for the cytotoxic effects to manifest.
-
Solution: Optimize the incubation time. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.
-
-
Possible Cause 3: this compound degradation. Improper storage or handling may have led to the degradation of the compound.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Issue 3: Unexpected cell morphology changes unrelated to apoptosis.
-
Possible Cause 1: Contamination. Bacterial or fungal contamination can alter cell morphology and viability.
-
Solution: Regularly check your cell cultures for any signs of contamination under a microscope. Use sterile techniques for all cell culture manipulations. If contamination is suspected, discard the cells and start with a fresh, uncontaminated stock.
-
-
Possible Cause 2: Solvent toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in the culture medium is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5% for DMSO).
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 |
| MDA-MB-231 | Breast Cancer | 48 | Not explicitly stated, but significant apoptosis observed at 10-100 nM |
| MCF-7 | Breast Cancer | 48 | Not explicitly stated, but growth inhibition observed at 10-100 nM |
| LNCaP | Prostate Cancer | 48 | Not explicitly stated, but proliferation strongly inhibited at concentrations as low as 10 nM |
| PC-3 | Prostate Cancer | 48 | Not explicitly stated, but proliferation strongly inhibited at concentrations as low as 10 nM |
| HeLa | Cervical Cancer | 48 | Not explicitly stated, but cytotoxic at low nanomolar concentrations |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell density and the cytotoxicity assay used.
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined empirically for your cell line.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on a plate shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing incubation time in this compound cytotoxicity studies.
Caption: Simplified signaling pathways affected by this compound leading to apoptosis.
Caption: Troubleshooting flowchart for common issues in this compound cytotoxicity assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycotoxin this compound inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Verrucarin A Purity: A Comparative Analysis of HPLC and NMR Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of Verrucarin A, a potent trichothecene mycotoxin, is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound, complete with detailed experimental protocols and supporting data. Alternative methods are also discussed to offer a broader perspective on available analytical techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of chemical compounds, offering high resolution and sensitivity.[1] For mycotoxins like this compound, reversed-phase HPLC is a commonly employed method.[2] Quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy has also emerged as a powerful, non-destructive primary analytical method for purity determination, providing direct quantification against a certified reference standard.[3]
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, precision, sample throughput, and available instrumentation. Below is a comparative summary of HPLC and qNMR for this compound purity analysis, alongside other potential methods.
| Feature | HPLC with UV Detection | Quantitative 1H NMR (qNMR) | Thin-Layer Chromatography (TLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation based on polarity, with detection by UV absorbance. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Differential migration of components on a stationary phase based on polarity. | Specific antigen-antibody recognition. |
| Purity Determination | Relative purity based on peak area percentage of the main component. | Absolute purity determination against a certified internal standard. | Semi-quantitative or qualitative assessment of impurities based on spot intensity. | Quantitative determination of this compound concentration. |
| Typical Purity Range | >95% | >98% | Primarily for qualitative impurity profiling. | Not directly a purity assessment method, but quantifies the target analyte. |
| Advantages | High sensitivity, high throughput, well-established methodology. | High precision and accuracy, non-destructive, provides structural information. | Simple, rapid, and low cost.[4] | High sensitivity and specificity, suitable for high-throughput screening.[5] |
| Disadvantages | Requires a chromophore, potential for co-eluting impurities, requires reference standards for each impurity for absolute quantification. | Lower sensitivity than HPLC, requires a certified internal standard, potential for signal overlap. | Lower resolution and sensitivity compared to HPLC, less precise for quantification. | Cross-reactivity with similar structures is possible, matrix effects can interfere. |
| Instrumentation Cost | Moderate to High | High | Low | Low to Moderate (requires a plate reader) |
| Analysis Time per Sample | 15-30 minutes | 10-20 minutes | 30-60 minutes | 2-4 hours |
Experimental Protocols
Detailed methodologies for conducting purity analysis of this compound using HPLC and qNMR are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water. A typical gradient could be starting from 40% Acetonitrile, increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm or 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a suitable concentration for injection (e.g., 100 µg/mL).
4. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Quantitative 1H NMR (qNMR) Protocol
This protocol describes the determination of this compound purity using qNMR with an internal standard.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6))
2. Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 5 mg) into an NMR tube.
-
Accurately weigh a precise amount of the certified internal standard (e.g., 2 mg of maleic acid) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.75 mL of CDCl3) to dissolve both the sample and the internal standard completely.
3. NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 relaxation time). A D1 of 30 seconds is often a safe starting point.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
4. Data Analysis:
-
Integrate a well-resolved, characteristic proton signal of this compound that does not overlap with any impurity or solvent signals.
-
Integrate a well-resolved signal of the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (% w/w) = (I_VerrucarinA / N_VerrucarinA) * (N_Standard / I_Standard) * (MW_VerrucarinA / MW_Standard) * (m_Standard / m_VerrucarinA) * P_Standard
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_Standard = Purity of the internal standard
-
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for HPLC and qNMR purity analysis and the decision-making process for choosing an appropriate analytical method.
Caption: Workflow for this compound purity analysis by HPLC.
Caption: Workflow for this compound purity analysis by qNMR.
Caption: Decision tree for selecting a purity analysis method.
Alternative Purity Analysis Methods
Beyond HPLC and NMR, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.
-
Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid method for the qualitative or semi-quantitative analysis of mycotoxins. It can be used to quickly assess the presence of impurities in a this compound sample by comparing the chromatogram of the sample to that of a reference standard. The separation is based on the differential migration of the compounds on a stationary phase (e.g., silica gel) with a suitable mobile phase. Impurities will appear as separate spots with different retention factor (Rf) values.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific immunoassay that can be used for the quantitative detection of this compound. Commercial ELISA kits are available for the analysis of various mycotoxins in different matrices. While primarily a quantitative tool for determining the concentration of the analyte, it can be an indicator of purity if the measured concentration in a supposedly pure sample is significantly lower than expected.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more comprehensive analysis, HPLC can be coupled with a mass spectrometer. LC-MS provides not only the separation of impurities but also their mass-to-charge ratio, which can aid in their identification. Electrospray ionization (ESI) is a commonly used ionization technique for mycotoxin analysis by LC-MS.
References
- 1. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 2. Electrospray Mass Spectrometry for Mycotoxin Detection and Purity Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
Validating the Biological Activity of Synthetic Verrucarin A: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful chemical synthesis of a complex natural product like Verrucarin A is a significant achievement. However, the ultimate validation of a synthetic molecule lies in the rigorous confirmation of its biological activity compared to its naturally occurring counterpart. This guide provides a comparative overview of the biological activities of synthetic and natural this compound, supported by experimental data and detailed methodologies for key validation assays.
This compound, a potent macrocyclic trichothecene mycotoxin, is a known inhibitor of protein synthesis and an inducer of apoptosis.[1][2] Its complex structure has made it a challenging target for total synthesis. Recent advancements have enabled the synthesis of this compound's core structure, verrucarol, and its derivatives, allowing for the biological evaluation of these synthetic compounds.[3] This guide will focus on the key biological activities that are assessed to validate the efficacy of synthetic this compound and its precursors.
Comparative Analysis of Biological Activity
Cytotoxicity
The cytotoxic effect of this compound and its analogs is a critical measure of its biological activity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| Synthetic Diacetylverrucarol | HEK293T | 0.04 µM | |
| K562 | 0.02 µM | ||
| A549 | 0.02 µM | ||
| HCT116 | 0.03 µM | ||
| Natural this compound | Murine T-cells | Inhibition observed | |
| Human Breast Cancer Cells (MCF-7) | Growth inhibition observed | ||
| Prostate Cancer Cells (LNCaP, PC-3) | Proliferation inhibition observed |
Note: Direct comparison is challenging due to the use of different cell lines and specific compounds (diacetylverrucarol vs. This compound). However, the data demonstrates the potent cytotoxic activity of the synthetic trichothecene core structure in the nanomolar range, which is consistent with the known high toxicity of natural this compound.
Protein Synthesis Inhibition
This compound inhibits protein synthesis by binding to the eukaryotic ribosome. The validation of a synthetic analog involves confirming its ability to inhibit translation with similar potency to the natural compound.
| Compound | Assay System | IC50 | Source |
| Synthetic Diacetylverrucarol | In vitro translation assay (Rabbit reticulocyte lysate) | ~0.1 µM | |
| Natural this compound | In vitro translation assay (Rabbit reticulocyte lysate) | Potent inhibition reported |
Note: The data for synthetic diacetylverrucarol shows potent inhibition of protein synthesis in a cell-free system. This aligns with the well-established mechanism of action for natural this compound.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of synthetic compounds. Below are detailed methodologies for the key assays discussed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
Synthetic and natural this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of synthetic and natural this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells to be tested
-
Synthetic and natural this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with synthetic and natural this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protein Synthesis Inhibition Assay (In Vitro Translation Assay)
This assay measures the inhibition of protein synthesis in a cell-free system, such as rabbit reticulocyte lysate.
Materials:
-
Rabbit Reticulocyte Lysate System
-
Amino acid mixture (containing radioactive or fluorescently labeled methionine/cysteine)
-
Template mRNA (e.g., Luciferase mRNA)
-
Synthetic and natural this compound
-
TCA (Trichloroacetic acid)
-
Scintillation counter or fluorescence reader
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's protocol.
-
Add serial dilutions of synthetic and natural this compound to the reactions.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions and precipitate the newly synthesized proteins using TCA.
-
Wash the protein pellets and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Calculate the percentage of protein synthesis inhibition relative to the untreated control and determine the IC50 values.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: Experimental workflows for validating the biological activity of synthetic this compound.
Caption: Simplified signaling pathway of this compound leading to cell death.
References
A Comparative Guide to Verrucarin A Quantification: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of mycotoxins like Verrucarin A is critical for safety assessment, toxicological studies, and quality control. This compound is a potent macrocyclic trichothecene mycotoxin that inhibits protein synthesis. This guide provides a detailed cross-validation comparison of two common analytical techniques for its quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method Performance Comparison
The choice between ELISA and LC-MS/MS depends heavily on the specific requirements of the analysis, such as throughput, specificity, and the need for confirmatory data. While ELISA offers a rapid and high-throughput screening solution, LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for confirmatory analysis.[1][2]
| Performance Metric | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive immunoassay based on antigen-antibody recognition.[3][4] | Chromatographic separation followed by mass analysis of the analyte and its fragments.[1] |
| Specificity | Moderate to low. Prone to cross-reactivity with structurally similar trichothecenes. | Very high. Differentiates analytes by chromatographic retention time and unique mass-to-charge (m/z) ratios of precursor and product ions. |
| Sensitivity (LOD/LOQ) | Method-dependent. A competitive ELISA for this compound reported a sensitivity of 7.43 ng/mL in buffer. General trichothecene assays can reach ~0.14 ng/g. | Very high. Detection limits for this compound can be as low as 0.009 pg/µL. Typical LOQs for mycotoxins range from 0.20 to 1.81 µg/kg. |
| Dynamic Range | Relatively narrow, often less than one order of magnitude for competitive assays. | Wide, typically spanning several orders of magnitude with excellent linearity (R² > 0.99). |
| Precision (RSD%) | Good. Repeatability is generally expected to be ≤15% RSD. | Excellent. Intra- and inter-day precision can be below 10%. |
| Accuracy / Recovery | Good. Typical recoveries range from 77% to 94%. | Excellent. Average recoveries are consistently high, often between 85% and 106%. |
| Throughput | High. Well-suited for screening large numbers of samples simultaneously in 96-well plate format. | Lower. Analysis is sequential, though autosamplers enable unattended operation. |
| Cost & Complexity | Lower cost per sample. Simpler workflow and instrumentation. | Higher initial instrument cost and operational expense. Requires specialized technical expertise. |
| Confirmatory Power | Screening method only. Positive results, especially near regulatory limits, require confirmation. | "Gold standard" confirmatory method due to its high selectivity and ability to provide structural information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for sample preparation and analysis using both techniques.
Sample Preparation (Generic)
A generic extraction is performed to isolate this compound from the sample matrix (e.g., fungal cultures, environmental samples, or biological fluids).
-
Homogenization : Weigh a representative portion of the sample.
-
Extraction : Add an extraction solvent, commonly an organic solvent mixture like acetonitrile/water. Vortex or shake vigorously to ensure thorough extraction.
-
Centrifugation : Centrifuge the sample to pellet solid debris.
-
Supernatant Collection : Carefully collect the supernatant containing the analyte.
-
Dilution/Cleanup : The extract may be diluted for ELISA or further purified using Solid Phase Extraction (SPE) for LC-MS/MS to minimize matrix effects.
ELISA Protocol (Competitive Assay)
-
Reagent Preparation : Reconstitute and prepare all standards, samples, and reagents as per the kit manufacturer's instructions.
-
Standard/Sample Addition : Pipette 50 µL of standards and prepared sample extracts into designated antibody-coated microtiter wells in duplicate.
-
Conjugate Addition : Add 25-100 µL of this compound-Horseradish Peroxidase (HRP) conjugate to each well.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes). During this time, free this compound in the sample competes with the this compound-HRP conjugate for binding to the immobilized antibody.
-
Washing : Decant the contents and wash the wells multiple times with a wash buffer to remove unbound reagents.
-
Substrate Addition : Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark.
-
Stop Reaction : Add 100 µL of stop solution to halt the color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Data Acquisition : Read the optical density (OD) at 450 nm using a microplate reader.
-
Quantification : Calculate the this compound concentration by comparing the sample OD to a standard curve.
LC-MS/MS Protocol
-
Chromatographic Separation :
-
Inject the prepared sample extract into an HPLC or UPLC system.
-
Separate the analytes on a C18 reversed-phase analytical column.
-
Use a mobile phase gradient, typically consisting of water and methanol or acetonitrile with additives like ammonium acetate, to elute this compound.
-
-
Mass Spectrometric Detection :
-
The column eluent is directed into a tandem mass spectrometer.
-
Ionize the analyte using positive electrospray ionization (ESI) mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound (e.g., m/z 502) and monitoring for its characteristic product ions after fragmentation.
-
-
Quantification :
-
Identify this compound based on its specific retention time and MRM transitions.
-
Quantify the analyte by comparing the peak area to a calibration curve generated from standards, often using a stable isotope-labeled internal standard to correct for matrix effects and instrument variability.
-
Cross-Validation Workflow
To ensure analytical methods are interchangeable and provide comparable data, a cross-validation study is essential. The workflow involves analyzing a single set of samples by both methods and statistically comparing the quantitative results.
Caption: Cross-validation workflow for this compound quantification.
Conclusion
Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound, each with distinct advantages.
-
ELISA is an ideal choice for high-throughput screening of a large number of samples where cost and speed are primary considerations. Its simplicity allows for rapid implementation in most laboratory settings.
-
LC-MS/MS stands as the definitive method for confirmatory analysis and precise quantification. Its unparalleled specificity and sensitivity are required for regulatory submissions, in-depth toxicological studies, and when low detection limits are necessary.
Ultimately, a combined approach is often most effective. ELISA can be used for initial screening, with positive or borderline results subsequently confirmed and accurately quantified by LC-MS/MS. This cross-validation strategy leverages the strengths of both methods to ensure data is both robust and efficiently generated.
References
A Comparative Analysis of the Cytotoxicity of Verrucarin A and T-2 Toxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two potent trichothecene mycotoxins, Verrucarin A and T-2 toxin. Both compounds are known inhibitors of protein synthesis and are of significant interest to the scientific community for their potential applications and inherent toxicity. This document summarizes key experimental data, outlines methodologies for cytotoxicity assessment, and visualizes the cellular pathways affected by these toxins.
Executive Summary
This compound and T-2 toxin are highly toxic secondary metabolites produced by various fungi. At the cellular level, both mycotoxins primarily act by inhibiting protein synthesis, which triggers a cascade of downstream events leading to cell death. While both are potent cytotoxic agents, their specific activity can vary depending on the cell line and experimental conditions. This guide aims to provide a comparative overview of their cytotoxic profiles based on available scientific literature.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and T-2 toxin in various human cell lines. It is important to note that direct comparative studies across a wide range of cell lines are limited, and variations in experimental protocols can influence the observed IC50 values. Therefore, the data presented below should be interpreted with these considerations in mind.
Table 1: Cytotoxicity of this compound in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Reference |
| Multiple Cancer Cell Lines | Various | Low nanomolar range | [1] |
| MCF-7 | Breast Cancer | Not explicitly stated, but inhibits growth | [2] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but induces apoptosis | [3] |
Table 2: Cytotoxicity of T-2 Toxin in Various Human Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Assay | Exposure Time | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.19 µM (190 nM) | MTT | 48 h | [4] |
| CaCo-2 | Colorectal Adenocarcinoma | 61.9 nM | Not Specified | 48 h | [4] |
| Hs68 | Skin Fibroblast | 25.98 µM (25980 nM) | MTT | 24 h | |
| Hs68 | Skin Fibroblast | 10.35 µM (10350 nM) | MTT | 48 h | |
| MOLT-4 | T-cell leukemia | Not specified, but induces apoptosis | Not Specified | Not Specified | |
| IM-9 | B-cell myeloma | Not specified, but causes membrane damage | Not Specified | Not Specified | |
| NHA | Normal Human Astrocytes | Not specified, but highly sensitive at low concentrations | Not Specified | Not Specified |
Disclaimer: The IC50 values presented in the tables are sourced from different studies, which may have employed varied experimental protocols. A direct comparison of potency based solely on these values may be misleading. Researchers are encouraged to consult the original publications for detailed experimental conditions.
Mechanisms of Action and Signaling Pathways
Both this compound and T-2 toxin are potent inhibitors of protein synthesis in eukaryotic cells. Their primary molecular target is the 60S ribosomal subunit, where they interfere with the peptidyl transferase activity, thereby halting polypeptide chain elongation. This disruption of protein synthesis, known as ribotoxic stress, triggers a complex cellular response involving the activation of several signaling pathways, ultimately leading to apoptosis (programmed cell death).
This compound Signaling Pathway
This compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling cascades, including the EGFR/MAPK/Akt pathway.
Caption: this compound induced apoptotic signaling cascade.
T-2 Toxin Signaling Pathway
T-2 toxin-induced ribotoxic stress activates mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK. This activation, coupled with the generation of oxidative stress, leads to mitochondrial dysfunction and the initiation of the apoptotic cascade.
Caption: T-2 toxin induced apoptotic signaling cascade.
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and comparable cytotoxicity data. Below are detailed methodologies for three commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Toxin Treatment: Prepare serial dilutions of this compound or T-2 toxin in culture medium. Replace the existing medium with 100 µL of medium containing the desired toxin concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
NR Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL).
-
Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: Remove the NR-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the surrounding culture medium.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Conclusion
Both this compound and T-2 toxin are potent cytotoxic agents that induce cell death primarily through the inhibition of protein synthesis. While T-2 toxin has been more extensively characterized in terms of its cytotoxicity across a range of cell lines, this compound is also recognized for its high toxicity, particularly in cancer cells. The choice of which toxin to use in a research setting will depend on the specific experimental goals and the cell systems being investigated. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers working with these powerful mycotoxins. It is imperative to handle these compounds with extreme caution in a controlled laboratory setting due to their high toxicity.
References
- 1. Identification of this compound as a potent and selective steroid receptor coactivator-3 small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Trichothecene Mycotoxins on Pancreatic Cancer Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents against pancreatic cancer, a malignancy with a persistently grim prognosis, has led researchers to explore a diverse range of natural compounds. Among these, trichothecene mycotoxins, a class of sesquiterpenoids produced by various fungal species, have demonstrated potent cytotoxic and apoptotic effects on cancer cells. However, the efficacy and underlying mechanisms of action can vary significantly among different trichothecenes and across various cancer cell lines. This guide provides a comparative analysis of the differential effects of prominent trichothecenes on pancreatic and other cancer cell lines, supported by experimental data and detailed methodologies to aid in future research and drug development endeavors.
Data Summary: Cytotoxicity of Trichothecenes
The cytotoxic potential of trichothecenes is a critical determinant of their anticancer activity. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The following table summarizes the IC50 values for various trichothecenes across different human cell lines, highlighting the differential sensitivity.
| Mycotoxin | Cell Line | Cell Type | IC50 (nmol/L) | Assay | Reference |
| T-2 toxin | MIA PaCa-2 | Pancreatic Cancer | - | - | [1] |
| BxPC-3 | Pancreatic Cancer | - | - | [1] | |
| Hep-G2 | Hepatoma | > T-2 triol, > T-2 tetraol | Neutral Red Assay | [2] | |
| SK-Mel/27 | Melanoma | 2.8 ng/ml | Neutral Red Assay | [2] | |
| Jurkat | T-cell leukemia | 4.4 | WST-1 Assay | [3] | |
| U937 | Histiocytic lymphoma | 4.4 | WST-1 Assay | ||
| Hep-G2 | Hepatoma | 10.8 | WST-1 Assay | ||
| Deoxynivalenol (DON) | HEp-2 | Laryngeal carcinoma | 4900 | WST-1 Assay | |
| CaCo-2 | Colorectal adenocarcinoma | 600 | WST-1 Assay | ||
| Nivalenol (NIV) | HEp-2 | Laryngeal carcinoma | 2600 | WST-1 Assay | |
| CaCo-2 | Colorectal adenocarcinoma | 300 | WST-1 Assay | ||
| Trichodermin | MIA PaCa-2 | Pancreatic Cancer | Induces apoptosis | - | |
| BxPC-3 | Pancreatic Cancer | Induces apoptosis | - | ||
| Verrucarin A | - | Pancreatic Cancer | Promising therapeutic candidate | - |
Note: A direct IC50 value for T-2 toxin on MIA PaCa-2 and BxPC-3 cells was not available in the provided search results, though its apoptotic potential was noted. Further studies are needed to quantify its specific cytotoxicity in these lines.
Induction of Apoptosis and Underlying Signaling Pathways
Trichothecenes exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways.
Key Findings:
-
Trichodermin has been shown to induce apoptosis in MIA PaCa-2 and BxPC-3 human pancreatic cancer cells by causing mitotic arrest and DNA damage.
-
Deoxynivalenol (DON) is known to inhibit protein and nucleic acid synthesis, leading to apoptosis. The signaling pathways implicated in DON-induced cytotoxicity include the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. More specifically, DON can induce apoptosis in intestinal epithelial cells through the FOXO3a-signaling pathway, which involves the translocation of FOXO3a to the nucleus and the subsequent activation of apoptosis-related genes like TRAIL and BCL-6, and caspases 8 and 3.
-
T-2 toxin and other trichothecenes can generate reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, DNA damage, and ultimately apoptosis. The ribotoxic stress response is a key mechanism by which trichothecenes activate MAPK pathways, driving both cytokine expression and apoptosis.
-
Two trichothecene mycotoxins isolated from Myrothecium roridum were found to induce apoptosis in HepG-2 liver cancer cells via the activation of caspase-9 and caspase-3, upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and disruption of the mitochondrial membrane potential.
Signaling Pathway Diagrams:
Caption: Generalized experimental workflow for assessing the effects of trichothecenes on pancreatic cancer cells.
Caption: Key signaling pathways activated by trichothecenes leading to apoptosis in cancer cells.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (WST-1 Assay)
This assay is used to assess cell proliferation and cytotoxicity based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., MIA PaCa-2, BxPC-3) in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the trichothecene mycotoxins (e.g., T-2 toxin, DON, NIV) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of trichothecenes for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with trichothecenes, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., p-JNK, total JNK, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion
The available evidence strongly suggests that trichothecene mycotoxins possess significant anticancer properties against various cancer cell lines, including those of pancreatic origin. Their ability to induce apoptosis through multiple signaling pathways, particularly the MAPK and FOXO3a pathways, makes them promising candidates for further investigation. However, the differential effects observed among various trichothecenes and cell lines underscore the need for comprehensive comparative studies specifically focused on a panel of pancreatic cancer cell lines. Future research should aim to establish detailed dose-response relationships, elucidate the specific molecular targets, and evaluate the in vivo efficacy of the most potent trichothecene compounds in relevant animal models of pancreatic cancer. Such studies will be instrumental in translating the therapeutic potential of these natural compounds into effective clinical strategies.
References
Unveiling the Potency of Verrucarin A Analogues: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Verrucarin A analogues, delving into their structure-activity relationships (SAR), cytotoxic effects, and underlying mechanisms of action. This compound, a potent macrocyclic trichothecene mycotoxin, has garnered significant interest for its anticancer properties. Understanding how structural modifications to this complex molecule influence its biological activity is paramount for the development of novel therapeutic agents.
This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways affected by these compounds, offering a valuable resource for advancing cancer research.
Comparative Cytotoxicity of this compound and its Natural Analogues
The cytotoxicity of this compound and its naturally occurring analogues varies significantly based on structural modifications. The macrocyclic ring linking the C-4 and C-15 positions of the trichothecene core is a critical determinant of high toxicity. The presence of a double bond at C-9 and C-10, along with an epoxide at C-12 and C-13, are also crucial structural features for potent cytotoxic activity.[1]
The following table summarizes the in vitro cytotoxicity (IC50 values) of this compound and several of its natural analogues against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | KB | 0.00048 |
| NCI-H187 | 0.0005 | |
| K562 | 0.001 | |
| SW1116 | 0.002 | |
| Roridin A | KB | 0.0006 |
| NCI-H187 | 0.001 | |
| Roridin D | KB | 0.001 |
| NCI-H187 | 0.002 | |
| Roridin E | KB | 0.0004 |
| NCI-H187 | 0.0004 | |
| Roridin H | KB | 0.001 |
| NCI-H187 | 0.002 | |
| Myrothecine A | KB | 0.01 |
| NCI-H187 | 0.02 | |
| Myrothecine D | K562 | 0.1 |
| SW1116 | 0.2 | |
| Myrothecine E | K562 | 0.3 |
| SW1116 | 0.5 | |
| Myrothecine F | K562 | >10 |
| SW1116 | >10 | |
| Myrothecine G | K562 | >10 |
| SW1116 | >10 |
Data sourced from a review on macrocyclic trichothecenes.[1]
Key Structure-Activity Relationship Insights
The data reveals several key SAR trends for this compound and its analogues:
-
The Macrocyclic Ring is Essential: The presence of the macrocyclic ester bridge between C-4 and C-15 is paramount for high cytotoxicity. Analogues lacking this ring are significantly less active.[1]
-
The 12,13-Epoxide Group is Critical: The epoxide ring at the C-12 and C-13 positions is a hallmark of trichothecenes and is indispensable for their biological activity. Its removal leads to a dramatic loss of cytotoxicity.[2][3]
-
Substitutions on the Macrocyclic Ring Influence Potency: Variations in the structure of the macrocyclic ring, such as the presence of additional epoxide groups, can enhance toxicity. For instance, Roridin E, which has an additional epoxide on the macrocycle, exhibits potent cytotoxicity comparable to this compound.
-
Modifications to the Trichothecene Core Impact Activity: Changes to other positions on the trichothecene skeleton can also modulate activity.
Mechanism of Action: Inhibition of Protein Synthesis and Induction of Apoptosis
This compound and its analogues exert their cytotoxic effects primarily through the inhibition of protein synthesis. They bind to the peptidyl transferase center of the 60S ribosomal subunit, thereby blocking the elongation step of translation. This disruption of protein synthesis triggers a cascade of cellular stress responses, ultimately leading to programmed cell death, or apoptosis.
This compound has been shown to induce apoptosis in various cancer cell lines by affecting key signaling pathways that regulate cell survival and proliferation.
Signaling Pathways Targeted by this compound
This compound has been demonstrated to modulate several critical signaling pathways involved in cancer cell proliferation and survival. Two of the most well-documented pathways are the Akt/NF-κB/mTOR and the EGFR/MAPK/Akt signaling cascades.
Caption: General Structure-Activity Relationship of this compound Analogues.
The diagram above illustrates the key structural features of this compound analogues that are critical for their cytotoxic activity.
Caption: Signaling Pathways Modulated by this compound.
This diagram illustrates how this compound inhibits pro-survival signaling pathways (Akt/NF-κB/mTOR and EGFR/ERK/Akt) and activates pro-apoptotic pathways (p38 MAPK), leading to cancer cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the structure-activity relationship of this compound analogues.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogues for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the cell viability against the compound concentration.
2. BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay:
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
BrdU Labeling: Towards the end of the treatment period, BrdU is added to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.
-
Immunodetection: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the incorporated BrdU.
-
Substrate Addition and Measurement: A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal that is proportional to the amount of BrdU incorporated. The signal is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated based on the inhibition of DNA synthesis.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of the compounds to inhibit protein synthesis in a cell-free system.
-
System Preparation: A commercially available cell-free protein synthesis system (e.g., rabbit reticulocyte lysate or wheat germ extract) is used. This system contains all the necessary components for translation, including ribosomes, tRNAs, and initiation and elongation factors.
-
Template Addition: A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to the system.
-
Compound Incubation: The this compound analogues are added to the reaction mixture at various concentrations.
-
Translation Reaction: The reaction is incubated at an optimal temperature to allow for protein synthesis to occur.
-
Detection of Protein Synthesis: The amount of newly synthesized reporter protein is quantified. For luciferase, this is done by adding luciferin and measuring the resulting luminescence. For fluorescent proteins, the fluorescence is measured directly.
-
Data Analysis: The inhibition of protein synthesis is calculated relative to a control reaction without any inhibitor. The IC50 value is determined from the dose-response curve.
Conclusion
The structure-activity relationship of this compound analogues is a critical area of study for the development of new and more effective anticancer drugs. The macrocyclic trichothecene scaffold, with its essential 12,13-epoxide and macrocyclic ring, provides a potent starting point for medicinal chemistry efforts. By understanding how modifications to this core structure impact cytotoxicity and by elucidating the intricate signaling pathways these molecules disrupt, researchers can rationally design novel analogues with improved therapeutic indices. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these promising compounds in the quest for more effective cancer therapies.
References
- 1. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of trichothecenes against COLO201 cells and Cochliobolus miyabeanus: The role of 12-epoxide and macrocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Verrucarin A and Paclitaxel-Induced Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic pathways induced by two potent cytotoxic agents: Verrucarin A, a mycotoxin, and Paclitaxel, a widely used chemotherapeutic drug. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the signaling cascades, this document aims to serve as a valuable resource for oncology research and drug development.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound and Paclitaxel on two common breast cancer cell lines, MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (Concentration) | Duration of Treatment | Assay | Reference |
| Paclitaxel | MDA-MB-231 | ~20 nM | 24 hours | CCK-8 | [1][2] |
| 1 µM | Not Specified | MTT | [3] | ||
| This compound | MDA-MB-231 | Not explicitly stated, but dose-dependent apoptosis observed | 24 hours | Not Specified | [4][5] |
| Paclitaxel | MCF-7 | 1 µM (optimal for apoptosis) | 48 hours | MTT | |
| 20 ng/mL (causes up to 43% apoptosis) | 24 hours | Morphological Assessment | |||
| This compound | MCF-7 | Not explicitly stated, but dose-dependent apoptosis observed | Not Specified | Not Specified |
Comparative Analysis of Apoptotic Signaling Pathways
This compound and Paclitaxel induce apoptosis through distinct yet partially overlapping signaling cascades.
This compound primarily triggers the intrinsic apoptotic pathway through the induction of oxidative stress. The key molecular events include:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels.
-
Mitochondrial Dysregulation: The elevated ROS disrupts mitochondrial function, leading to an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential (Δψm), and the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c activates the caspase cascade, leading to the cleavage and activation of executioner caspases like caspase-3, and subsequent cleavage of PARP.
-
Modulation of Kinase Signaling: this compound activates the p38 MAPK pathway while inhibiting the pro-survival EGFR/Akt/ERK signaling pathways.
Paclitaxel induces apoptosis primarily by disrupting microtubule dynamics, which leads to mitotic arrest:
-
Microtubule Stabilization: Paclitaxel binds to β-tubulin, stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest in the G2/M phase.
-
Activation of Stress-Activated Protein Kinases: The mitotic arrest activates stress-activated protein kinases, including the TAK1-JNK pathway.
-
Modulation of Bcl-2 Family Proteins: Activated JNK can phosphorylate and inactivate the anti-apoptotic protein Bcl-xL. Paclitaxel also leads to the phosphorylation of Bcl-2, disrupting its anti-apoptotic function.
-
Suppression of Pro-Survival Pathways: Paclitaxel has been shown to suppress the PI3K/Akt signaling pathway, further promoting apoptosis.
-
Caspase Activation: Similar to this compound, these signaling events culminate in the activation of caspases and the execution of apoptosis.
Signaling Pathway Diagrams
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Paclitaxel-induced apoptosis pathway.
Experimental Protocols
Detailed methodologies for key experiments used to assess apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Flow Cytometry Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and culture until they reach 70-80% confluency. Treat cells with various concentrations of this compound or Paclitaxel for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for compensation and gating.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase.
Protocol:
-
Cell Lysis: After treatment, harvest cells and lyse them in a chilled lysis buffer on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Adjust the volume to 50 µL with lysis buffer.
-
Reaction Mix: Prepare a reaction mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each well.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins such as Bcl-2 family members and cleaved PARP.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the denatured proteins on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved PARP, β-actin as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Experimental Workflow Diagram
Caption: General workflow for comparing drug-induced apoptosis.
References
- 1. Inhibition of FOXO1-mediated autophagy promotes paclitaxel-induced apoptosis of MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Verrucarin A and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer properties of Verrucarin A and the widely-used chemotherapeutic agent, doxorubicin, with a specific focus on their effects on breast cancer cells. The information presented is collated from various preclinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a macrocyclic trichothecene mycotoxin, and doxorubicin, an anthracycline antibiotic, both exhibit potent cytotoxic effects against breast cancer cell lines. While doxorubicin has been a cornerstone of breast cancer chemotherapy for decades, this compound is an investigational compound with a distinct mechanism of action. This guide delves into their comparative efficacy, mechanisms of action, and the signaling pathways they modulate.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound and doxorubicin on two commonly studied breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
| Drug | Cell Line | IC50 (nM) | Time (h) | Assay |
| This compound | MCF-7 | Not explicitly found in searched literature | - | - |
| MDA-MB-231 | Not explicitly found in searched literature | - | - | |
| Doxorubicin | MCF-7 | 8306[1] | 48 | SRB |
| MDA-MB-231 | 6602[1] | 48 | SRB |
Note: IC50 values can vary significantly between studies depending on the assay method, incubation time, and specific cell line passage number.
| Drug | Cell Line | Treatment | Apoptotic Cells (%) | Time (h) | Method |
| This compound | MCF-7 | Not explicitly quantified in searched literature | Induces apoptosis[2] | - | - |
| MDA-MB-231 | Not explicitly quantified in searched literature | Induces apoptosis[3][4] | - | - | |
| Doxorubicin | MCF-7 | 200 nM | 10 | 48 | Tali® Apoptosis Assay |
| MDA-MB-231 | 200 nM | 15 | 48 | Tali® Apoptosis Assay | |
| MDA-MB-231 | 5 µM | ~40 (early & late apoptosis) | 18 | Annexin V/SYTOX |
| Drug | Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Time (h) |
| This compound | MCF-7 | Not explicitly quantified in searched literature | Causes cell cycle deregulation | Causes cell cycle deregulation | Causes cell cycle deregulation | - |
| MDA-MB-231 | Not explicitly quantified in searched literature | - | - | - | - | |
| Doxorubicin | MCF-7 | 0.5 µg/ml | 80 (arrest) | - | - | 24 |
| MCF-7 | Conventional Form | Arrest in G0/G1 | - | - | 24 | |
| MDA-MB-231 | 800 nM | - | - | 45.67 (arrest) | 48 |
Mechanisms of Action
This compound: This mycotoxin primarily acts as a protein synthesis inhibitor. Its cytotoxic effects in breast cancer cells are largely attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS). This oxidative stress, in turn, modulates key signaling pathways, including the p38 MAPK and EGFR/Akt/ERK pathways.
Doxorubicin: As a well-established chemotherapeutic, doxorubicin's primary mechanism involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. Doxorubicin is also known to generate free radicals, contributing to its cytotoxic effects.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and doxorubicin in breast cancer cells.
Caption: this compound signaling pathway in breast cancer cells.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. This compound alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Analytical Methods for Verrucarin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Verrucarin A, a toxic trichothecene mycotoxin. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific needs. The data and protocols are compiled from various scientific publications and aim to offer a comprehensive overview of the current state of this compound analysis.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound is a critical step in research and drug development, directly impacting the reliability and validity of results. The choice often depends on factors such as the required sensitivity, the complexity of the sample matrix, throughput needs, and available instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely used confirmatory method due to its high sensitivity and selectivity. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput screening alternative. Another emerging technique is the antibody-based spectroscopic biosensor, for instance, utilizing Fourier Transform Infrared-Attenuated Total Reflection (FTIR-ATR).
Table 1: Performance Characteristics of this compound Analytical Methods
| Parameter | LC-MS/MS (General Trichothecenes) | Competitive ELISA (this compound) | FTIR-ATR Biosensor (this compound) |
| Limit of Detection (LOD) | 0.5 - 7.5 ng/g[1] | ~5-15 ng/mL[2] | 2 pg/mL (in buffer), 6 pg/mL (in dust)[2] |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg | Not specified | Not specified |
| Recovery | 32 - 120%[1][3] | 68 - 99% (spiked in dust matrix) | Not specified |
| Precision (Repeatability, RSDr) | ≤ 14.4% | Not specified | Not specified |
| Precision (Reproducibility, RSDR) | 3.7 - 20.5% | Not specified | Not specified |
| Dynamic Range | Not specified | Below one order of magnitude | Over four orders of magnitude |
Note: The presented data is for comparative purposes and may vary depending on the specific experimental conditions, matrix, and laboratory.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. Below are generalized protocols for the analysis of this compound using LC-MS/MS and ELISA, based on established methods for trichothecene mycotoxins.
Protocol 1: this compound Analysis by LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of this compound in a solid matrix (e.g., grain, feed) using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation and Extraction
-
Homogenize a representative sample to a fine powder.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v).
-
Shake vigorously for 60 minutes at room temperature using a mechanical shaker.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube.
2. Sample Clean-up (Optional, Matrix Dependent)
-
For complex matrices, a clean-up step using a solid-phase extraction (SPE) column (e.g., MycoSep® or Bond Elut® Mycotoxin) may be necessary to remove interfering substances.
-
Follow the manufacturer's instructions for the specific SPE column.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Pursuit XRs Ultra 2.8).
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium acetate (A) and methanol with 0.1% formic acid and 5 mM ammonium acetate (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.
4. Quantification
-
Prepare a calibration curve using this compound standards of known concentrations.
-
The use of a labeled internal standard (e.g., ¹³C-Verrucarin A) is recommended to correct for matrix effects and variations in instrument response.
Protocol 2: this compound Analysis by Competitive ELISA
This protocol describes a general procedure for the quantitative analysis of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
1. Sample Preparation and Extraction
-
Homogenize the sample as described in the LC-MS/MS protocol.
-
Extract this compound from the sample using the extraction solution provided in the ELISA kit, following the manufacturer's instructions.
-
Dilute the sample extract as specified in the kit protocol to fall within the assay's dynamic range.
2. ELISA Procedure
-
Bring all reagents and microplate to room temperature before use.
-
Add a specific volume of the standards, control, and diluted sample extracts to the antibody-coated microplate wells.
-
Add the this compound-enzyme conjugate to each well.
-
Incubate the plate for the time and at the temperature specified in the kit instructions to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Stop the reaction by adding the stop solution.
3. Data Analysis
-
Measure the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is crucial for establishing the performance and reliability of an analytical method across different laboratories. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow of an inter-laboratory validation study.
Signaling Pathways and Logical Relationships
While this guide focuses on the analytical validation of this compound methods, it is important to remember the biological context. This compound, as a trichothecene mycotoxin, exerts its toxicity primarily by inhibiting protein synthesis. Understanding the signaling pathways affected by this compound is crucial for interpreting toxicological data and for the development of potential therapeutics.
Caption: Simplified signaling pathway of this compound toxicity.
References
- 1. Determination of T-2 toxin, HT-2 toxin, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed – method transfer from the reference laboratory to regional laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Verrucarin A Detection: Validating a Novel Spectroscopic Biosensor
For Researchers, Scientists, and Drug Development Professionals
The mycotoxin Verrucarin A, a potent inhibitor of protein synthesis, poses a significant threat to human health and is a critical analyte in drug development and food safety.[1] Accurate and sensitive detection methods are paramount for research and quality control. This guide provides a comprehensive comparison of a novel spectroscopic biosensor with established and emerging analytical techniques for the detection of this compound.
Performance Comparison of this compound Detection Methods
The selection of an appropriate analytical method for this compound detection is contingent on factors such as sensitivity, speed, cost, and the nature of the sample matrix. Below is a comparative summary of key performance metrics for the novel Fourier Transform Infrared (FTIR) Attenuated Total Reflectance (ATR) biosensor, the conventional competitive Enzyme-Linked Immunosorbent Assay (ELISA), and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Data for emerging technologies like aptasensors and Surface Plasmon Resonance (SPR) are also included to provide a forward-looking perspective.
| Parameter | Novel FTIR-ATR Biosensor | Competitive ELISA | LC-MS/MS | Aptasensor (General Mycotoxin) | Surface Plasmon Resonance (SPR) (General Mycotoxin) |
| Limit of Detection (LOD) | 2 pg/mL (in buffer), 6 pg/mL (in dust)[2] | 7.43 ng/mL[2] | 0.009 - 50 pg/µL | 0.239 ng/mL - 4.09 pg/mL | 0.19 - >1 ng/mL[3] |
| Dynamic Range | Four orders of magnitude[2] | Less than one order of magnitude | Varies, typically several orders of magnitude | 0.5 - 100 ng/mL | 0.1 - 100 ng/mL |
| Analysis Time | Minutes per sample | 2-4 hours | 15-30 minutes per sample (excluding sample preparation) | Minutes to an hour | Minutes per sample |
| Specificity | High (Antibody-based) | High (Antibody-based) | Very High (Mass-to-charge ratio) | High (Aptamer-based) | High (Antibody or Aptamer-based) |
| Sample Matrix Complexity | Tolerant to complex matrices (e.g., dust) | Susceptible to matrix effects | Requires extensive sample cleanup | Can be affected by matrix components | Susceptible to matrix effects |
| Cost per Sample | Potentially low to moderate | Low | High | Potentially low | Moderate |
| Throughput | Moderate to high | High (96-well plate format) | Low to moderate | Moderate to high | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. This section outlines the key experimental protocols for the novel FTIR-ATR biosensor and the comparative competitive ELISA.
Novel FTIR-ATR Biosensor for this compound Detection
This method utilizes a label-free approach, detecting the binding of this compound to specific monoclonal antibodies immobilized on a germanium ATR crystal.
1. Antibody Immobilization on Germanium ATR Crystal:
-
Crystal Cleaning and Activation: The germanium ATR crystal is first cleaned and then activated to create a hydroxyl-terminated layer, preparing it for functionalization.
-
Surface Functionalization: The activated crystal surface is functionalized to allow for the covalent attachment of the anti-Verrucarin A monoclonal antibodies. This creates a stable and oriented antibody layer for optimal antigen binding.
2. Sample Preparation and Analysis:
-
Sample Extraction: this compound is extracted from the sample matrix (e.g., dust, buffer) using an appropriate organic solvent.
-
FTIR-ATR Measurement:
-
A baseline spectrum is recorded using a buffer solution.
-
The this compound extract is then introduced into the flow cell and onto the antibody-functionalized ATR crystal.
-
Infrared spectra are continuously recorded. The binding of this compound to the immobilized antibodies causes a change in the infrared spectrum, which is proportional to the concentration of the toxin.
-
3. Data Acquisition and Analysis:
-
The change in the absorbance at specific wavenumbers corresponding to the vibrational modes of this compound is measured.
-
A calibration curve is generated by plotting the change in absorbance against known concentrations of this compound.
-
The concentration of this compound in unknown samples is determined by interpolating their absorbance changes on the calibration curve.
Competitive ELISA for this compound Detection
This immunoassay is based on the competition between free this compound in the sample and a this compound-enzyme conjugate for a limited number of antibody binding sites.
1. Plate Coating:
-
Microtiter plate wells are coated with a capture antibody specific to this compound.
-
The plate is incubated to allow for antibody adsorption and then washed to remove unbound antibodies.
2. Competitive Reaction:
-
The sample containing an unknown amount of this compound is added to the wells, along with a known amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase).
-
The plate is incubated, during which free this compound and the this compound-enzyme conjugate compete for binding to the coated antibodies.
3. Detection:
-
The plate is washed to remove unbound reagents.
-
A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader.
4. Data Analysis:
-
The concentration of this compound is inversely proportional to the color intensity.
-
A standard curve is generated using known concentrations of this compound.
-
The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.
Visualizing the Methodologies
To further elucidate the principles and workflows, the following diagrams are provided.
Caption: Signaling pathway of the label-free FTIR-ATR biosensor for this compound detection.
References
- 1. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxin Detection by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A surface plasmon resonance sensor for the detection of deoxynivalenol using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Verrucarin A's potency against other protein synthesis inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Verrucarin A's potency against other well-established protein synthesis inhibitors. The following sections detail quantitative data, experimental methodologies, and affected signaling pathways to support your research and development efforts.
This compound, a macrocyclic trichothecene mycotoxin, is a potent inhibitor of protein synthesis, primarily targeting the initiation step of translation.[1][2] Its high cytotoxicity has made it a subject of interest in cancer research.[3][4][5] This guide benchmarks this compound's potency against other commonly used protein synthesis inhibitors: cycloheximide, anisomycin, emetine, and puromycin.
Comparative Potency of Protein Synthesis Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values of this compound and other selected protein synthesis inhibitors across a range of cancer cell lines, as determined by various cytotoxicity and cell viability assays. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| This compound | Murine T-cells | Blastogenesis Assay | >0.001 |
| Mammalian Cell Lines | Proliferation Assay | 0.001 - 0.035 | |
| LNCaP (Prostate) | Not Specified | Potent Inhibition | |
| PC-3 (Prostate) | Not Specified | Potent Inhibition | |
| MDA-MB-231 (Breast) | Not Specified | Potent Inhibition | |
| Cycloheximide | CEM (T-cell leukemia) | Not Specified | 0.12 |
| 9L (Gliosarcoma) | Not Specified | 0.2 | |
| SK-MEL-28 (Melanoma) | Not Specified | 1 | |
| HepG2 (Liver) | [³H]-Leucine Incorporation | 6.6 ± 2.5 | |
| Anisomycin | U251 (Glioblastoma) | Not Specified | 0.233 |
| U87 (Glioblastoma) | Not Specified | 0.192 | |
| HEK293 (Kidney) | Not Specified | 0.02 | |
| Jurkat (T-cell leukemia) | Protein Synthesis Assay | IC50 = 22 ng/ml | |
| Emetine | MGC803 (Gastric) | MTT Assay | 0.0497 |
| HGC-27 (Gastric) | MTT Assay | 0.0244 | |
| LNCaP (Prostate) | Not Specified | 0.0316 | |
| CWR22Rv1 (Prostate) | Not Specified | 0.075 | |
| HepG2 (Liver) | [³H]-Leucine Incorporation | 2.2 ± 1.4 | |
| Puromycin | NIH/3T3 (Fibroblast) | Impedance-based | 3.96 |
| HepG2 (Liver) | [³H]-Leucine Incorporation | 1.6 ± 1.2 | |
| Jurkat (T-cell leukemia) | Protein Synthesis Assay | IC50 = 1 µg/ml |
Experimental Protocols
Accurate determination of inhibitor potency relies on standardized experimental protocols. Below are detailed methodologies for common assays used to derive the IC50 values presented in this guide.
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, XTT)
These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the protein synthesis inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Add the respective assay reagent (e.g., MTT, MTS) to each well and incubate for a period that allows for the conversion of the substrate into a colored formazan product by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations and use a non-linear regression model to calculate the IC50 value.
Protein Synthesis Inhibition Assay (e.g., [³H]-Leucine Incorporation)
This assay directly measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of the inhibitor for a defined period.
-
Radiolabeling: Add a radiolabeled amino acid, such as [³H]-Leucine, to the culture medium and incubate to allow for its incorporation into newly synthesized proteins.
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the proteins using an acid (e.g., trichloroacetic acid).
-
Scintillation Counting: Wash the protein precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which these inhibitors exert their effects is crucial for targeted drug development. This compound has been shown to modulate key signaling pathways involved in cell survival and proliferation.
Caption: Workflow for determining inhibitor IC50 values.
This compound has been reported to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cell survival and proliferation. It has also been shown to induce apoptosis through the EGFR/MAPK/Akt signaling pathway.
Caption: this compound inhibits the pro-survival Akt/NF-kB/mTOR pathway.
Caption: this compound promotes apoptosis by inhibiting the EGFR/MAPK/Akt pathway.
References
- 1. Phytotoxicity and mammalian cytotoxicity of macrocyclic trichothecene mycotoxins from Myrothecium verrucaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The cytotoxicity of macrocyclic trichothecenes, roridin A and this compound, on murine T-cells is reduced by Ia-negative splenic adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Verrucarin A: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Verrucarin A, a highly toxic trichothecene mycotoxin. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous compound and associated waste, thereby minimizing risk and ensuring regulatory compliance.
This compound is a potent inhibitor of protein biosynthesis and is classified as a hazardous substance requiring specialized disposal methods.[1][2] Standard laboratory waste disposal procedures are insufficient and unsafe. All personnel handling this compound must be thoroughly trained in the procedures outlined below and equipped with appropriate personal protective equipment (PPE).
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all relevant safety protocols are in place. This includes, but is not limited to:
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses. For handling larger quantities or when there is a risk of aerosolization, a fume hood and respiratory protection are mandatory.
-
Spill Management: Have a spill kit readily available. In case of a spill, cordon off the area, and decontaminate using one of the methods described below.
-
Waste Segregation: All materials contaminated with this compound, including stock solutions, used culture media, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
Disposal Procedures
There are two primary approaches for the disposal of this compound waste: chemical inactivation followed by disposal, or direct disposal by a licensed hazardous waste management company.
Option 1: Chemical Inactivation
Chemical inactivation is a viable option for liquid waste and for decontaminating surfaces and equipment. Two effective methods have been identified for the inactivation of this compound and other trichothecene mycotoxins.
Inactivation Method Efficacy
| Inactivation Method | Concentration | Contact Time | Efficacy |
| Aqueous Chlorine Dioxide (ClO₂) | 1000 ppm | 2 hours | Complete inactivation of this compound |
| Sodium Hypochlorite (NaOCl) + Sodium Hydroxide (NaOH) | 2.5% NaOCl + 0.25 N NaOH | 4 hours | Recommended for complete inactivation of T-2 mycotoxin |
Experimental Protocols
Protocol 1: Inactivation using Aqueous Chlorine Dioxide (1000 ppm)
This protocol is based on demonstrated efficacy for the complete inactivation of this compound.
Materials:
-
Chlorine dioxide-generating tablets or solutions
-
Distilled water
-
Appropriate glassware
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of 1000 ppm Chlorine Dioxide Solution:
-
Prepare the chlorine dioxide solution in a well-ventilated area, preferably within a fume hood.
-
Follow the manufacturer's instructions for the specific chlorine dioxide-generating product used. For example, if using tablets, dissolve the appropriate number of tablets in a specified volume of distilled water to achieve a 1000 ppm concentration.
-
Note: A general guideline for preparing a 1000 ppm (0.1%) solution is to follow a procedure similar to that for chlorine solutions, ensuring accurate dilution of the stock concentrate.[3] For instance, if you have a 2% (20,000 ppm) stock solution, you would perform a 1:20 dilution with water.
-
-
Inactivation of this compound Waste:
-
For liquid waste containing this compound, add the 1000 ppm chlorine dioxide solution until the final concentration of chlorine dioxide is at least 1000 ppm.
-
Allow the mixture to react for a minimum of 2 hours.
-
For contaminated surfaces or equipment, liberally apply the 1000 ppm chlorine dioxide solution and ensure the surface remains wet for at least 2 hours.
-
-
Final Disposal:
-
After the inactivation period, the treated waste should be disposed of in accordance with local and institutional regulations for chemically-treated hazardous waste.
-
Protocol 2: Inactivation using Sodium Hypochlorite and Sodium Hydroxide
This protocol is recommended for the inactivation of T-2 mycotoxin, a closely related trichothecene, and can be adapted for this compound.
Materials:
-
Sodium hypochlorite (bleach, typically 5.25-8.25%)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Appropriate glassware
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Inactivation Solution:
-
To prepare a 2.5% sodium hypochlorite solution with 0.25 N sodium hydroxide, dilute a stock solution of sodium hypochlorite and add the appropriate amount of a stock NaOH solution. For example, to make 1 liter of solution, you would mix the required volumes of bleach and a concentrated NaOH solution with distilled water.
-
-
Inactivation of this compound Waste:
-
Immerse contaminated non-burnable materials and liquid waste in the inactivation solution.
-
Ensure a contact time of at least 4 hours.
-
-
Final Disposal:
-
Following the 4-hour inactivation period, dispose of the treated waste in accordance with local and institutional guidelines for hazardous waste.
-
Option 2: Professional Hazardous Waste Disposal
For solid waste, large quantities of liquid waste, or when chemical inactivation is not feasible, the use of a professional hazardous waste disposal service is mandatory.
Procedure:
-
Packaging:
-
Collect all this compound-contaminated solid waste (e.g., used PPE, contaminated labware) in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
-
Liquid waste should be stored in sealed, compatible containers.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," "Toxic," and the specific chemical name "this compound."
-
-
Storage:
-
Store the waste in a designated, secure area away from general lab traffic until it is collected by the disposal service.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a guide and should be supplemented with institution-specific protocols and a thorough review of the Safety Data Sheet (SDS) for this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
